Teicoplanin A3-1
Description
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H68Cl2N8O28/c1-24(85)76-55-60(93)58(91)47(22-83)108-71(55)110-63-28-5-9-42(37(74)15-28)106-46-18-30-17-45(57(46)90)105-41-8-2-25(10-36(41)73)11-38-64(96)78-52(29-12-31(86)19-33(13-29)104-43-16-26(3-7-40(43)89)50(75)65(97)77-38)67(99)80-53(30)68(100)79-51-27-4-6-39(88)34(14-27)49-35(54(70(102)103)81-69(101)56(63)82-66(51)98)20-32(87)21-44(49)107-72-62(95)61(94)59(92)48(23-84)109-72/h2-10,12-21,38,47-48,50-56,58-63,71-72,83-84,86-95H,11,22-23,75H2,1H3,(H,76,85)(H,77,97)(H,78,96)(H,79,100)(H,80,99)(H,81,101)(H,82,98)(H,102,103)/t38-,47-,48-,50-,51-,52+,53-,54+,55-,56+,58-,59-,60-,61+,62+,63-,71+,72+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIXUDUKRJOBH-JSMFNTJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H68Cl2N8O28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872353 | |
| Record name | Teicoplanin A 3-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1564.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93616-27-4 | |
| Record name | Teicoplanin a3-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093616274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teicoplanin A 3-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEICOPLANIN A3-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8H9JSC9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core: A Technical Deep Dive into Teicoplanin A2 Complex and its A3-1 Core
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Teicoplanin, a potent glycopeptide antibiotic, is a critical therapeutic agent against severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, teicoplanin is not a single molecular entity but a complex mixture of closely related components. Understanding the nuanced differences between its major active constituents, the Teicoplanin A2 complex, and its foundational core, Teicoplanin A3-1, is paramount for optimizing its clinical application, guiding new drug development, and ensuring robust quality control in its production. This technical guide provides an in-depth analysis of the structural, physicochemical, and biological distinctions between the Teicoplanin A2 complex and this compound.
Structural and Physicochemical Distinctions: The Defining Role of the Lipophilic Tail
The primary differentiator between the Teicoplanin A2 complex and this compound lies in their chemical structures, which in turn dictates their physicochemical properties. This compound represents the core glycopeptide scaffold common to all teicoplanin molecules. The Teicoplanin A2 complex consists of five major lipoglycopeptides, designated A2-1 through A2-5, which are derivatives of the A3-1 core. The key structural difference is the presence of a fatty acid side chain of varying length and conformation attached to the N-acyl-β-D-glucosamine moiety in the A2 components.[1][2] This lipophilic tail is absent in this compound, which is a hydrolysis product of the A2 complex.[3]
This structural variance has a profound impact on their physicochemical characteristics, most notably their lipophilicity and polarity. The A2 components are significantly more lipophilic, which is believed to enhance their interaction with the bacterial cell membrane.[4] Conversely, this compound is a more polar molecule.
| Property | Teicoplanin A2 Complex (Representative Values) | This compound | Key Difference |
| Molecular Formula | C88H97Cl2N9O33 (for A2-2/A2-3) | C72H68Cl2N8O28 | Absence of the N-acyl-β-D-glucosamine moiety in A3-1 |
| Molecular Weight | ~1880 g/mol | ~1564 g/mol | A3-1 is significantly lighter due to the lack of the side chain |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Poorly soluble in water. | Soluble in water. Slightly soluble in ethanol, methanol, and DMSO. | The lipophilic tail of A2 components decreases water solubility. |
| Polarity | Less polar | More polar | The absence of the fatty acid chain makes A3-1 more polar. |
Mechanism of Action: A Shared Strategy of Cell Wall Inhibition
Both the Teicoplanin A2 complex and its A3-1 core exert their antibacterial effect through the same fundamental mechanism: the inhibition of bacterial cell wall synthesis.[5] They target the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. By binding to this dipeptide, they sterically hinder the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan layer that forms the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.
While the core mechanism is shared, the lipophilic side chain of the A2 components is thought to play a role in anchoring the antibiotic to the bacterial cell membrane, thereby increasing its local concentration near the site of peptidoglycan synthesis and enhancing its activity.
Comparative In Vitro Activity: The Potency of the Lipophilic Tail
The following table summarizes the known in vitro activity of the Teicoplanin complex against key Gram-positive pathogens. It is important to note that these values represent the activity of the complex, which is predominantly composed of the A2 components.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 1.0 | 2.0 |
| Staphylococcus aureus (Methicillin-resistant) | 1.0 | 2.0 |
| Staphylococcus epidermidis | 2.0 | 8.0 |
| Enterococcus faecalis | ≤0.5 | ≤0.5 |
| Enterococcus faecium | ≤0.5 | ≤0.5 |
| Streptococcus pneumoniae | ≤0.12 | ≤0.12 |
| Streptococcus pyogenes | ≤0.12 | ≤0.25 |
Note: Data compiled from multiple sources. MIC values can vary depending on the testing methodology and geographic location of isolates.
Experimental Protocols: Separation and Characterization
The separation and characterization of the Teicoplanin A2 complex and A3-1 are typically achieved using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) for Separation
Objective: To separate the major components of the teicoplanin complex.
Methodology:
-
Sample Preparation: A stock solution of the teicoplanin complex is prepared in a suitable solvent (e.g., a mixture of mobile phase components).
-
Chromatographic System: A reversed-phase HPLC system is commonly employed.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used. The specific gradient is optimized to achieve separation of the A2 components and A3-1.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at approximately 277 nm is suitable for teicoplanin.
-
-
Data Analysis: The retention times of the peaks are used to identify the different components, with A3-1 typically eluting earlier than the more lipophilic A2 components due to its higher polarity.
Conclusion
References
- 1. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of N63-carboxypeptides of teicoplanin and teicoplanin aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Teicoplanin? [synapse.patsnap.com]
The Degradation Product with a Surprising Role: A Technical Guide to Teicoplanin A3-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Teicoplanin, a glycopeptide antibiotic essential in combating serious Gram-positive infections, is a complex mixture of several active components. During its lifecycle, from manufacturing to administration, these components can degrade. One of the primary degradation products is Teicoplanin A3-1, the core glycopeptide structure of the teicoplanin complex. While often viewed as an indicator of instability, emerging evidence suggests that this compound may not be an inert byproduct. This technical guide provides an in-depth exploration of this compound's role as a degradation product, detailing its formation under various stress conditions, analytical methods for its quantification, and its potential, and perhaps underestimated, biological significance. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with teicoplanin and other glycopeptide antibiotics.
Introduction to Teicoplanin and its Degradation
Teicoplanin is produced by the fermentation of Actinoplanes teichomyceticus. The antibiotic complex consists of five major lipoglycopeptide components (A2-1, A2-2, A2-3, A2-4, and A2-5) and a core glycopeptide, this compound.[1] The A2 components are characterized by the presence of a lipid side chain, which contributes to the molecule's long half-life and potent antimicrobial activity.[2] The primary mechanism of action for teicoplanin involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3]
Degradation of the active teicoplanin components can occur under various conditions, leading to the formation of impurities that may impact the drug's safety and efficacy. This compound is a key degradation product, formed by the cleavage of the N-acyl-D-glucosamine moiety from the A2 components.[4] This hydrolysis reaction removes the lipid side chain, resulting in a more polar molecule.
Formation of this compound: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods. Teicoplanin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis.[5]
Summary of Teicoplanin Degradation
| Stress Condition | Primary Degradation Pathway | Key Degradation Product(s) | Reference |
| Acid Hydrolysis | Cleavage of the N-acyl-D-glucosamine moiety | This compound , Pseudoaglycones, Aglycone | |
| Base Hydrolysis | Epimerization | Epimeric species with reduced activity | |
| Oxidation | Oxidation of electron-rich groups | Oxidized teicoplanin derivatives | |
| Thermal Degradation | Various reactions, including hydrolysis | This compound and other minor degradants | |
| Photodegradation | Ligand-induced dechlorination | Dechloro-teicoplanin derivatives |
Experimental Protocols
General Protocol for Forced Degradation of Teicoplanin
This protocol outlines a general procedure for conducting forced degradation studies on teicoplanin to generate and identify degradation products, including this compound.
Materials:
-
Teicoplanin drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer
-
HPLC system with UV or MS detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of teicoplanin in high-purity water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of teicoplanin in an oven at an elevated temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Also, store an aliquot of the stock solution at a controlled elevated temperature (e.g., 60°C).
-
At the end of the period, dissolve the solid sample in water, and dilute both samples with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
At the end of the exposure, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
HPLC Method for Quantification of this compound
This method provides a general framework for the separation and quantification of this compound from the parent teicoplanin complex and other degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (e.g., 20 mM, pH 6.0)B: Acetonitrile |
| Gradient | A time-based gradient from a lower to a higher percentage of acetonitrile. A typical starting point could be 95% A and 5% B, transitioning to 50% A and 50% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 277 nm or Mass Spectrometry |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. This compound certified reference standard should be used for identification and quantification.
The Role of this compound: More Than Just a Degradant
While the formation of this compound is a clear indicator of teicoplanin degradation, it is crucial to understand its own biological activity.
Antimicrobial Activity
This compound, lacking the lipophilic side chain of the A2 components, exhibits significantly reduced intrinsic antimicrobial activity compared to the parent complex. The lipid tail is believed to anchor the molecule to the bacterial cell membrane, increasing its effective concentration at the site of action. However, some studies suggest that this compound is not entirely devoid of antibacterial properties.
A Surprising Synergistic Effect
A key finding that redefines the role of this compound is its potential for synergistic activity when combined with the Teicoplanin A2 complex. A patent has described that specific ratios of this compound to the A2 components can result in a composition with enhanced antibiotic activity compared to the A2 complex alone.
Hypothetical Synergistic Mechanism: The precise molecular mechanism for this synergy is not yet fully elucidated. One hypothesis is that this compound, being more polar, may have different diffusion and target-binding kinetics compared to the A2 components. It is possible that A3-1 could modulate the bacterial cell surface or interact with the peptidoglycan synthesis machinery in a way that facilitates the binding or action of the more potent A2 components.
Workflow for Stability and Impurity Profiling
A robust workflow is essential for monitoring the degradation of teicoplanin and quantifying the formation of this compound in pharmaceutical products.
Conclusion and Future Perspectives
This compound, while being a primary degradation product of the teicoplanin A2 complex, is not merely an inert impurity. Its role extends beyond being a simple marker of product instability. The discovery of its synergistic antimicrobial activity when combined with the A2 components opens up new avenues for research and development.
Key Takeaways for Professionals:
-
Stability Monitoring is Critical: The formation of this compound should be carefully monitored throughout the drug product lifecycle using validated stability-indicating methods.
-
A3-1 is Not Necessarily Detrimental: The presence of controlled amounts of this compound may not negatively impact, and could potentially enhance, the overall therapeutic efficacy of teicoplanin.
-
Further Research is Needed: More in-depth studies are required to:
-
Generate comprehensive quantitative data on the formation kinetics of this compound under a wider range of stress conditions.
-
Elucidate the precise molecular mechanism behind the synergistic activity of this compound and the A2 complex.
-
Evaluate the clinical relevance of this synergy and its potential for the development of optimized teicoplanin formulations.
-
This technical guide provides a foundational understanding of the multifaceted role of this compound. By viewing this degradation product through a new lens, the pharmaceutical industry can potentially unlock novel strategies for enhancing the efficacy of this vital antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teicoplanin - Wikipedia [en.wikipedia.org]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Teicoplanin A3-1: A Core Glycopeptide Antibiotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Teicoplanin A3-1 is a key component of the teicoplanin complex, a group of glycopeptide antibiotics effective against a broad spectrum of Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the molecular characteristics, mechanism of action, and analytical methodologies related to this compound, tailored for a scientific audience.
Core Molecular and Physical Properties
This compound serves as the shared glycopeptide core for all major teicoplanin components.[1] It is distinguished from the other major forms (A2-1 through A2-5) by the absence of a fatty acyl side-chain attached to the β-D-glucosamine moiety.[1] This structural distinction renders it a more polar analog.[2][3] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C72H68Cl2N8O28 | [4] |
| Molecular Weight | 1564.25 g/mol | |
| Appearance | White to light yellowish-white solid | |
| Solubility | Soluble in water, ethanol, methanol, DMF, and DMSO. Poorly soluble in acetonitrile, acetone, and diethyl ether. |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The antibacterial activity of this compound, like other glycopeptide antibiotics, lies in its ability to disrupt the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell and protecting it from osmotic lysis.
The primary target of this compound is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. By binding to this dipeptide sequence, this compound sterically hinders two crucial enzymatic steps in the construction of the peptidoglycan layer:
-
Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing glycan chains.
-
Transpeptidation: The cross-linking of peptide side chains, which provides the necessary rigidity to the cell wall.
The inhibition of these processes leads to a weakened cell wall, ultimately resulting in bacterial cell death.
Experimental Protocols
The analysis and quantification of this compound, often as part of the broader teicoplanin complex, are crucial for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Teicoplanin Analysis
A common method for the quantification of teicoplanin involves reverse-phase HPLC. While specific parameters may vary, a general protocol is outlined below.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Teicoplanin standard and sample solutions
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the teicoplanin sample in a suitable solvent (e.g., water or mobile phase) to a known concentration.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase.
-
Set the UV detector to an appropriate wavelength (e.g., 220 nm or 279 nm).
-
-
Injection and Analysis: Inject a defined volume of the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time compared to the standard. The peak area is proportional to the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, particularly in complex matrices like plasma, LC-MS/MS is the method of choice. This technique allows for the simultaneous quantification of multiple teicoplanin components, including A3-1.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
-
Mobile Phase: Typically a gradient of water and acetonitrile, both containing an acid like formic acid.
-
Internal standard (e.g., vancomycin)
Procedure:
-
Sample Preparation: For plasma samples, a protein precipitation step is usually required. This can be achieved by adding a solvent like acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The sample is injected into the LC system, where the different teicoplanin components are separated on the C18 column.
-
Mass Spectrometric Detection: The separated components are ionized (typically positive ion mode) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each component (Multiple Reaction Monitoring - MRM) to ensure high selectivity.
-
Data Analysis: The concentration of this compound is determined by comparing its peak area ratio to the internal standard against a calibration curve.
References
The Biological Core of a Glycopeptide Powerhouse: A Technical Guide to Teicoplanin A3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a potent glycopeptide antibiotic employed in the treatment of severe infections caused by Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The teicoplanin complex is a mixture of five major lipoglycopeptide components (A2-1 to A2-5) and four minor components.[3][4] At the heart of each of these molecules lies a common heptapeptide (B1575542) core, Teicoplanin A3-1.[3] This core structure is the foundational scaffold responsible for the fundamental mechanism of antibacterial action. Understanding the biological function of this compound is paramount to appreciating the elegant structure-activity relationship that defines the efficacy of the entire teicoplanin class and provides a blueprint for the development of next-generation antibiotics. This technical guide provides an in-depth exploration of the biological function of this compound, its mechanism of action, and the critical role of its constituent parts, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary biological function of this compound is the disruption of bacterial cell wall biosynthesis. It achieves this by targeting the late stages of peptidoglycan synthesis, a process essential for the integrity and survival of Gram-positive bacteria. The core glycopeptide specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding event sterically hinders two crucial enzymatic reactions required for the formation of the rigid peptidoglycan mesh:
-
Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into long glycan chains.
-
Transpeptidation: The cross-linking of the pentapeptide side chains of adjacent glycan strands.
By obstructing these key steps, this compound effectively prevents the proper assembly and remodeling of the bacterial cell wall, leading to a loss of structural integrity, increased susceptibility to osmotic pressure, and ultimately, cell lysis and death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of teicoplanin plus rifampicin in the treatment of bacteraemic infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Teicoplanin A3-1 as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic crucial in treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The teicoplanin complex is a mixture of several active components, primarily the five A2 subgroups (A2-1 to A2-5), and a more polar analogue, Teicoplanin A3-1.[3][] this compound, the core glycopeptide shared by all teicoplanin components, is also a common degradation product. Its use as a certified reference material (CRM) is essential for the accurate quantification of teicoplanin in pharmaceutical formulations and biological matrices, ensuring therapeutic efficacy and safety.
These application notes provide detailed protocols for the use of this compound as a CRM in analytical assays, guidance on data interpretation, and summaries of quantitative performance data.
Mechanism of Action
This compound, like other teicoplanin components, inhibits the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation. This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Application: Quantification of Teicoplanin in Pharmaceutical and Biological Samples
This compound CRM is primarily used in the development, validation, and routine application of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of teicoplanin.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods utilizing teicoplanin standards for quantification.
Table 1: HPLC Method Performance for Teicoplanin Quantification
| Parameter | Reported Values | Method Details |
| Linearity Range | 70.0 - 120.0 µg/mL | Isocratic elution with acetonitrile (B52724):methanol (B129727) (50:50, v/v) on a C18 column, UV detection at 279 nm. |
| 7.8 - 500 mg/L | Isocratic elution with NaH2PO4 buffer and acetonitrile (78:22, v/v) on a C18 column, UV detection at 220 nm. | |
| Limit of Detection (LOD) | 1.46 µg/mL | Based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | 4.88 µg/mL | Based on the standard deviation of the response and the slope of the calibration curve. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by the standard addition method. |
| Precision (% RSD) | Repeatability: ≤ 1.0% | Analysis of six replicate preparations at 100% of the test concentration. |
| Intermediate Precision: ≤ 2.0% | Analysis on different days with different analysts and/or equipment. |
Table 2: LC-MS/MS Method Performance for Teicoplanin Quantification
| Parameter | Reported Values | Method Details |
| Linearity Range | 1.56 - 100 mg/L | Gradient elution on a C18 column with vancomycin (B549263) as an internal standard. |
| 1 - 50 mg/L | Gradient mixture of acetonitrile-water with 0.1% formic acid on a C18 column. | |
| Limit of Detection (LOD) | 0.33 mg/L | Determined by serial dilution of the lowest concentration of the calibration curve. |
| Limit of Quantification (LOQ) | 1.00 mg/L | The lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Accuracy (% Bias) | Within ± 15% | Comparison of the measured concentration to the nominal concentration. |
| Precision (% RSD) | Intra- and Inter-day: < 15% | Analysis of quality control samples at multiple concentrations on the same day and on different days. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound CRM for the generation of calibration standards and quality control samples.
Materials:
-
This compound Certified Reference Material
-
HPLC-grade methanol or a mixture of methanol and deionized water (1:1, v/v)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Allow the this compound CRM vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the CRM (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed CRM to a clean volumetric flask of appropriate size (e.g., 10 mL).
-
Add a small amount of the chosen solvent (e.g., 5 mL of methanol:water) to dissolve the CRM. Sonicate for a few minutes if necessary to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly. This is the standard stock solution (e.g., 1000 µg/mL).
-
Store the stock solution in a tightly sealed, light-protected container at -20°C or as recommended by the CRM supplier. The stability of the stock solution should be verified over time.
Caption: Workflow for the preparation of this compound standard stock solution.
Protocol 2: Quantification of Teicoplanin by HPLC-UV
Objective: To quantify teicoplanin in a sample using an external standard calibration with this compound CRM.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard stock solution
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Sample for analysis
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase as required by the specific method (e.g., acetonitrile:methanol 50:50, v/v). Degas the mobile phase before use.
-
Preparation of Calibration Standards: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentration (e.g., 70, 80, 90, 100, 110, and 120 µg/mL).
-
Sample Preparation: Prepare the sample for analysis by dissolving or diluting it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Set the HPLC system parameters (e.g., flow rate: 1.0 mL/min, injection volume: 20 µL, column temperature: ambient, UV detection wavelength: 279 nm).
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample(s).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.
-
Determine the concentration of teicoplanin in the sample by interpolating its peak area into the calibration curve.
-
Caption: General workflow for the quantification of teicoplanin by HPLC-UV.
Protocol 3: Quantification of Teicoplanin by LC-MS/MS
Objective: To quantify teicoplanin in a biological sample using an internal standard calibration with this compound CRM.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50.0 x 3.0 mm, 2.7 µm particle size)
-
This compound standard stock solution
-
Internal standard (IS) stock solution (e.g., vancomycin hydrochloride)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Biological matrix (e.g., plasma, serum)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases as required by the specific method (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). Degas the mobile phases.
-
Preparation of Calibration Standards: Spike known amounts of this compound stock solution into the blank biological matrix to prepare calibration standards at various concentrations (e.g., 1.56 - 100 mg/L).
-
Sample Preparation (Protein Precipitation):
-
To a small volume of the sample or calibration standard (e.g., 50 µL), add the internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Set the LC-MS/MS system parameters (e.g., flow rate, gradient elution, injection volume, ESI source parameters, and multiple reaction monitoring (MRM) transitions for this compound and the IS).
-
Inject the prepared calibration standards and samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards.
-
Perform a weighted linear regression analysis.
-
Calculate the concentration of teicoplanin in the samples using the calibration curve.
-
Caption: General workflow for the quantification of teicoplanin by LC-MS/MS.
Conclusion
The use of this compound as a certified reference material is fundamental for achieving accurate and reliable quantification of teicoplanin in various matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods, ultimately contributing to the safe and effective use of this important antibiotic. Adherence to these protocols and good laboratory practices will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria. It is a complex mixture of several compounds, with Teicoplanin A3-1 forming the core glycopeptide structure. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. These application notes provide detailed protocols for three standard methods of MIC determination for this compound: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion (E-test).
Data Presentation: Illustrative MIC of this compound
The following tables provide illustrative MIC data for this compound against common Gram-positive pathogens. These values are for demonstration purposes and actual MICs should be determined experimentally.
Table 1: Illustrative MIC of this compound against Staphylococcus aureus Strains
| Bacterial Strain | MIC (µg/mL) by Broth Microdilution | MIC (µg/mL) by Agar Dilution | MIC (µg/mL) by E-test |
| S. aureus ATCC 29213 | 0.5 | 0.5 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) Isolate 1 | 1 | 1 | 1.5 |
| Methicillin-Susceptible S. aureus (MSSA) Isolate 2 | 0.25 | 0.5 | 0.38 |
| Vancomycin-Intermediate S. aureus (VISA) Isolate 3 | 2 | 2 | 2 |
Table 2: Illustrative MIC of this compound against other Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) by Broth Microdilution | MIC (µg/mL) by Agar Dilution | MIC (µg/mL) by E-test |
| Enterococcus faecalis ATCC 29212 | 0.25 | 0.25 | 0.25 |
| Enterococcus faecium (Vancomycin-Resistant) Isolate 1 | >64 | >64 | >256 |
| Streptococcus pneumoniae ATCC 49619 | 0.06 | 0.06 | 0.06 |
| Bacillus subtilis ATCC 6633 | 0.125 | 0.125 | 0.125 |
Experimental Protocols
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.[1]
-
Serial Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.[1]
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[1][2]
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no inoculum).[1]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.
Agar Dilution Method
This method involves incorporating this compound into an agar medium which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (optional)
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each antibiotic solution to 9 parts of molten agar to create plates with the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol, but the final dilution should result in approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicator or micropipette, spot the standardized bacterial suspensions onto the surface of the agar plates, including a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the isolate.
Gradient Diffusion Method (E-test)
The E-test utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.
Materials:
-
Teicoplanin E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of E-test Strip: Aseptically apply the Teicoplanin E-test strip to the center of the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
References
Teicoplanin A3-1 solution preparation and storage protocols.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic complex effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2] The complex consists of several components, with Teicoplanin A2 being the major group and Teicoplanin A3-1 being a minor, more polar analogue.[1][2][3] this compound is also a common degradation product of the Teicoplanin A2 components. These application notes provide detailed protocols for the preparation and storage of this compound solutions for research and development purposes.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Poorly soluble/Slightly soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble/Slightly soluble |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | Long-term storage | |
| Lyophilized Powder | < 25°C | 3 years | ||
| Reconstituted Solution (General Teicoplanin) | 2 to 8°C (Refrigerated) | Up to 24 hours | Microbiological integrity is best ensured with immediate use. | |
| Solution in 5% Dextrose | 4°C | Up to 6 days | Chemically stable, though pH may decrease and a slight yellow color may develop. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM). A molarity calculator can be used for this purpose.
-
Dissolution: Gently vortex the tube until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Sterilization (Optional): If required for the downstream application, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of Teicoplanin
This protocol describes the preparation of a diluted, aqueous solution of Teicoplanin for direct use in experiments such as antimicrobial susceptibility testing.
Materials:
-
Teicoplanin lyophilized powder
-
Sterile Water for Injection or appropriate sterile buffer (e.g., phosphate-buffered saline)
-
Sterile volumetric flasks or tubes
-
Gentle rolling mixer or rotator
Procedure:
-
Reconstitution: Slowly inject the required volume of sterile water or buffer into the vial containing the Teicoplanin powder.
-
Dissolution: Gently roll the vial between the hands until the powder is completely dissolved. Important: Avoid vigorous shaking as this can cause foaming, which may make it difficult to accurately withdraw the solution. If foam does form, allow the solution to stand for approximately 15 minutes for it to settle.
-
Dilution: Further dilute the reconstituted solution to the final desired concentration using the appropriate sterile aqueous buffer or culture medium.
-
pH Check: The pH of the final solution should be between 7.2 and 7.8 for isotonicity with plasma. If using a non-buffered aqueous solvent, the pH of a 0.5 g in 10 mL water solution is expected to be between 6.3 and 7.7.
-
Use and Storage: Use the freshly prepared aqueous solution immediately. If immediate use is not possible, store the solution at 2 to 8°C and use within 24 hours.
Mandatory Visualization
Caption: Workflow for the preparation of this compound solutions.
Caption: Storage conditions and stability of this compound.
References
Application Notes and Protocols for Teicoplanin A3-1 in Antimicrobial Susceptibility Testing
Introduction
Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus, utilized for treating severe Gram-positive bacterial infections.[1] The complex consists of five major compounds (Teicoplanin A2-1 to A2-5) and four minor ones.[2] All these components share a common core, Teicoplanin A3-1, which is a key structure for their antibacterial activity.[1][2] this compound is the degradation product resulting from the cleavage of the lipoaminoglycoside substituents from the other teicoplanin components.[3] These application notes provide detailed protocols for utilizing this compound in various antimicrobial susceptibility testing (AST) methods, crucial for clinical diagnostics and drug development research.
Application Notes
Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing peptidoglycan chain. The disruption of cell wall synthesis leads to increased cell permeability and eventual lysis of the bacterial cell.
Spectrum of Activity
Teicoplanin demonstrates potent, broad-spectrum activity against Gram-positive bacteria. This includes activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Clostridium difficile, and Enterococcus faecalis. It is not effective against Gram-negative bacteria, mycobacteria, or fungi.
Data Presentation
Quantitative data for this compound is summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93616-27-4 | |
| Molecular Formula | C₇₂H₆₈Cl₂N₈O₂₈ | |
| Molecular Weight | 1564.3 g/mol | |
| Appearance | White Solid | |
| Purity (by HPLC) | >95% | |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | |
| Storage | -20°C |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Teicoplanin
| Organism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | ≤0.12 - 8 | |
| Clostridium difficile | 0.125 - 0.25 | |
| Staphylococci (general) | ≤4 (94% of isolates) | |
| Streptococci, Enterococci | ≤2 |
Table 3: Interpretive Criteria for Teicoplanin Susceptibility Testing (CLSI)
| Method (30 µg disk) | Susceptible | Intermediate | Resistant | Reference |
| Disk Diffusion (Zone Diameter, mm) | ≥14 | 11 - 13 | ≤10 | |
| MIC (µg/mL) | ≤8 | 16 | ≥32 |
Note: Interpretive standards are periodically updated by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Always refer to the latest guidelines.
Table 4: Quality Control (QC) Ranges for Teicoplanin
| QC Strain | Method | Acceptable Range | Reference |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion (30 µg) | 15 - 19 mm | |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC) | 0.12 - 0.5 µg/mL | |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution (MIC) | 0.06 - 0.25 µg/mL |
Mandatory Visualizations
Caption: Mechanism of action of Teicoplanin.
Caption: Broth Microdilution Experimental Workflow.
Caption: Disk Diffusion (Kirby-Bauer) Workflow.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in liquid media.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Teicoplanin Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Teicoplanin stock solution using CAMHB to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a pure culture, suspend 4-5 colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Teicoplanin that completely inhibits visible bacterial growth. Compare results against the growth control well.
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Teicoplanin disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate three times, rotating the plate 60° between each streaking to ensure even coverage.
-
Drying: Allow the plate to dry for 3-5 minutes (but no more than 15 minutes) with the lid slightly ajar.
-
Disk Application: Aseptically apply a 30 µg Teicoplanin disk to the center of the inoculated agar surface. Ensure the disk is in firm contact with the agar. Disks should be placed at least 24 mm apart if multiple disks are used on one plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). Interpret the result as Susceptible, Intermediate, or Resistant based on established breakpoints (see Table 3).
Protocol 3: Gradient Strip (Etest) Method
This method provides a quantitative MIC value using a predefined, stable gradient of an antimicrobial agent on a plastic strip.
Materials:
-
Teicoplanin gradient strips (e.g., Etest)
-
Materials for plate inoculation as described in Protocol 2.
Procedure:
-
Plate Inoculation: Prepare and inoculate an MHA plate as described for the disk diffusion method. For some organisms like MRSA, a higher inoculum (2 McFarland) on Brain Heart Infusion agar may be recommended to detect intermediate susceptibility.
-
Strip Application: Aseptically apply the Teicoplanin gradient strip to the inoculated and dried agar surface. Ensure the entire length of the strip is in contact with the agar.
-
Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.
References
Application Notes: Spectrophotometric Determination of Teicoplanin A3-1 Concentration
Introduction
Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3] Teicoplanin is a complex mixture of several compounds, with five major components (A2-1 to A2-5) and four minor components. All these components share a common glycopeptide core known as Teicoplanin A3-1.[1] This document provides a detailed protocol for the spectrophotometric determination of Teicoplanin concentration. It is important to note that the described spectrophotometric methods are suitable for determining the total Teicoplanin concentration. For the specific quantification of the this compound component, a separation technique such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is typically required.[4]
Principle of the Assay
This application note details two colorimetric methods for the spectrophotometric determination of Teicoplanin.
-
Method 1: Coupling with Diazotized p-Nitroaniline: This method is based on the coupling reaction of Teicoplanin with diazotized p-nitroaniline in an alkaline medium to form a colored azo dye. The resulting dye exhibits maximum absorbance at 490 nm, and the absorbance is directly proportional to the concentration of Teicoplanin in the sample.
-
Method 2: Prussian Blue Formation: This method involves the reaction of Teicoplanin with iron(III) in an acidic medium. The resulting iron(II) then reacts with potassium ferricyanide (B76249) to form a Prussian blue complex. This complex has a maximum absorbance at 767 nm, which is proportional to the Teicoplanin concentration.
This document will provide a detailed protocol for Method 1 due to its simplicity and sensitivity.
Experimental Protocols
Method 1: Determination of Teicoplanin using Diazotized p-Nitroaniline
This protocol describes a simple and sensitive spectrophotometric method for the determination of total Teicoplanin concentration in a sample.
Materials and Reagents
-
Teicoplanin standard
-
p-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Sample containing Teicoplanin (e.g., from a pharmaceutical formulation)
Equipment
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-160 or Agilent 8453)
-
1 cm quartz cuvettes
-
Volumetric flasks (100 mL)
-
Pipettes
-
Ice bath
Reagent Preparation
-
Teicoplanin Stock Solution (200 µg/mL): Accurately weigh 20 mg of Teicoplanin standard and dissolve it in distilled water in a 100 mL volumetric flask. Make up the volume to the mark with distilled water.
-
Diazotized p-Nitroaniline (0.01 M):
-
Dissolve 0.138 g of p-nitroaniline in 20 mL of 1M HCl in a 100 mL volumetric flask, warming if necessary.
-
Dilute with 60 mL of distilled water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add 0.069 g of sodium nitrite and stir vigorously for 5 minutes.
-
Make up the volume to 100 mL with cold distilled water.
-
Store the reagent in an amber bottle in a refrigerator.
-
-
Sodium Hydroxide Solution (e.g., 1M): Dissolve an appropriate amount of NaOH in distilled water.
Standard Solution Preparation
Prepare a series of standard solutions of Teicoplanin in the range of 2-80 µg/mL by diluting the stock solution with distilled water.
Sample Preparation
For pharmaceutical preparations (e.g., injections), dissolve a known amount of the powder in distilled water to obtain a concentration within the linear range of the assay.
Assay Procedure
-
To a set of test tubes, pipette aliquots of the standard solutions or the sample solution.
-
Add a specific volume of the diazotized p-nitroaniline reagent to each tube.
-
Add a specific volume of the NaOH solution to make the medium alkaline.
-
Allow the reaction to proceed for a set amount of time (the colored product is stable for up to 60 minutes).
-
Measure the absorbance of the resulting solution at 490 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of Teicoplanin in the sample from the calibration curve.
Data Presentation
Table 1: Quantitative Data for Spectrophotometric Methods for Teicoplanin Determination
| Parameter | Method 1: Diazotized p-Nitroaniline Coupling | Method 2: Prussian Blue Formation |
| Wavelength (λmax) | 490 nm | 767 nm |
| Linear Range | 2 - 80 µg/mL | 0.4 - 7.5 µg/mL |
| Molar Absorptivity (ε) | 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ | 6.39 x 10⁵ L·mol⁻¹·cm⁻¹ |
| Relative Standard Deviation (RSD) | ≤ 2.7% | < 2.9% |
| Limit of Detection (LOD) | Not specified | 0.1541 µg/mL |
| Limit of Quantification (LOQ) | Not specified | 0.5136 µg/mL |
Mandatory Visualization
Caption: Experimental workflow for the spectrophotometric determination of Teicoplanin.
Caption: Mechanism of action of Teicoplanin in inhibiting bacterial cell wall synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Teicoplanin A3-1
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for improving the solubility of Teicoplanin A3-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
This compound is a polar analogue of the teicoplanin family and is known for its poor water solubility.[1][] Its solubility is significantly influenced by pH, temperature, and the presence of other solutes.[3] While specific quantitative data for this compound is limited, data for the closely related teicoplanin complex provides a useful reference. The compound is readily soluble in several organic solvents.[1][4]
Table 1: Solubility of Teicoplanin in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | Poor | A pH between 6.3 and 7.7 is typical for teicoplanin in water. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.25 mg/mL (for teicoplanin complex) | - |
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.15 mg/mL (for teicoplanin complex) | Soluble. It is recommended to purge DMSO with an inert gas. |
| Ethanol, Methanol, DMF | Soluble | Often used to prepare concentrated stock solutions. |
Q2: Why does my this compound solution appear cloudy or form a precipitate?
The poor aqueous solubility of teicoplanin and its analogues is largely due to their tendency to self-associate and form aggregates, especially at higher concentrations. This process is driven by hydrophobic interactions between molecules and can lead to the formation of a cloudy solution, gels, or visible precipitate.
References
Technical Support Center: Reverse-Phase HPLC Analysis of Teicoplanin A3-1
Welcome to our dedicated support center for troubleshooting issues related to the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Teicoplanin A3-1. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges.
Troubleshooting Guide: Peak Tailing of this compound
Peak tailing is a common issue in the HPLC analysis of teicoplanin, a complex glycopeptide antibiotic. This guide provides a systematic approach to diagnosing and resolving peak tailing for the this compound component.
Initial Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
A1: Peak tailing for this compound is often multifactorial. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Teicoplanin contains basic functional groups that can interact with acidic residual silanol groups on the silica-based stationary phase. This is a primary cause of peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both teicoplanin and the stationary phase. A suboptimal pH can lead to undesirable secondary interactions.[1][4]
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is critical for controlling the peak shape of ionizable compounds like teicoplanin. Teicoplanin has both acidic (carboxylic acid) and basic (amino) functional groups.
-
At a low pH (around 2.5-3.5) , the residual silanol groups on the C18 column are protonated and less likely to interact with the protonated basic groups of teicoplanin. This minimizes secondary ionic interactions and significantly improves peak symmetry.
-
At a mid-range pH , both the analyte and silanol groups can be partially ionized, leading to multiple interaction modes and severe peak tailing.
For optimal results, it is recommended to operate at a low pH to suppress the ionization of silanol groups.
Q3: What role does the buffer concentration play in mitigating peak tailing?
A3: The buffer in the mobile phase serves two main purposes: maintaining a stable pH and masking residual silanol interactions.
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent retention times and peak shapes.
-
Optimal Buffer Concentration: A buffer concentration in the range of 10-50 mM is typically sufficient to maintain a stable pH and improve peak symmetry. Increasing the ionic strength of the mobile phase with a buffer can help reduce secondary ionic interactions.
Q4: Can the choice of organic modifier (acetonitrile vs. methanol) impact peak tailing?
A4: Yes, the choice of organic modifier can influence peak shape.
-
Acetonitrile is generally preferred as it often provides better efficiency and peak shape for complex molecules.
-
Methanol can sometimes form hydrogen bonds with residual silanol groups, which may reduce their interaction with the analyte. However, it can also affect the selectivity and retention of teicoplanin components.
If you are experiencing peak tailing with one organic modifier, it is worthwhile to evaluate the other.
Experimental Protocols and Data
Protocol 1: Optimizing Mobile Phase pH
This protocol details the steps to investigate the effect of mobile phase pH on this compound peak shape.
Methodology:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 10 mM Phosphate Buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic (e.g., 78:22 v/v Mobile Phase A:B)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Procedure: Prepare mobile phase A at different pH values (e.g., 2.5, 3.5, 4.5, 6.0). Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the teicoplanin standard.
-
Analysis: Measure the asymmetry factor for the this compound peak at each pH.
Expected Results:
| Mobile Phase pH | Asymmetry Factor (Typical) | Peak Shape Observation |
| 2.5 | 1.1 | Symmetrical |
| 3.5 | 1.3 | Minor Tailing |
| 4.5 | 1.8 | Moderate Tailing |
| 6.0 | > 2.0 | Severe Tailing |
Protocol 2: Evaluating the Effect of Sample Concentration
This protocol is designed to determine if column overload is the cause of peak tailing.
Methodology:
-
Column and Mobile Phase: Use the optimized conditions from Protocol 1 (e.g., pH 2.5).
-
Sample Preparation: Prepare a series of teicoplanin standard solutions at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).
-
Procedure: Inject the same volume of each standard solution.
-
Analysis: Observe the peak shape and asymmetry factor for each concentration.
Expected Results:
| Sample Concentration (µg/mL) | Asymmetry Factor (Typical) | Peak Shape Observation |
| 100 | 1.9 | Tailing Observed |
| 50 | 1.4 | Minor Tailing |
| 25 | 1.1 | Symmetrical |
| 10 | 1.0 | Symmetrical |
If peak shape improves significantly upon sample dilution, the original issue was likely column overload.
References
Technical Support Center: Teicoplanin A3-1 Stability and Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Teicoplanin A3-1 during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: What is this compound and how does it relate to the Teicoplanin complex?
Teicoplanin is a glycopeptide antibiotic complex consisting of five major lipoglycopeptide components (A2-1 through A2-5) and a more polar core glycopeptide, this compound.[1][2] this compound is the common degradation product of the A2 components, resulting from the cleavage of the lipoaminoglycoside substituents.[1]
Q2: My this compound sample is showing signs of degradation (e.g., unexpected peaks in HPLC). What are the likely causes?
The primary cause of this compound degradation is acid hydrolysis, which leads to the sequential removal of its sugar units.[3] Other contributing factors can include elevated temperatures, prolonged exposure to light, and inappropriate pH of the solution.
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure that the pH of your sample and analytical solutions are within a stable range. For reconstituted teicoplanin solutions, a pH between 7.2 and 7.8 is recommended.
-
Control Temperature: Avoid exposing samples to high temperatures. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.
-
Protect from Light: Store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil, especially during extended experiments.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can contribute to degradation. Aliquot samples upon receipt to avoid this.
Q3: What are the recommended storage conditions for this compound?
While specific long-term stability data for isolated this compound is limited, the following recommendations are based on the stability of the teicoplanin complex:
| Storage Condition | Matrix | Duration of Stability |
| Room Temperature | Plasma/Serum | Up to 24 hours |
| 2-8°C (Refrigerated) | Reconstituted Solution | Up to 24 hours |
| 2-8°C (Refrigerated) | 5% Dextrose Solution | Up to 6 days[4] |
| -20°C | Lyophilized Powder | At least 12 months |
| -20°C | Plasma/Serum | At least 14 days |
| -80°C | Plasma | Recommended for long-term storage |
Q4: I am observing poor recovery of this compound during sample preparation from plasma. What could be the issue?
Poor recovery can be due to inefficient protein precipitation or degradation during the extraction process.
Troubleshooting Steps:
-
Optimize Protein Precipitation: Acetonitrile (B52724) is a commonly used and effective solvent for precipitating plasma proteins prior to teicoplanin analysis. Ensure a sufficient volume of cold acetonitrile is used and that vortexing is adequate for complete precipitation.
-
Maintain Low Temperatures: Perform all sample preparation steps, including centrifugation, at low temperatures (e.g., 4°C) to minimize degradation.
-
Use an Internal Standard: Employing an internal standard can help to correct for variability in extraction efficiency and instrument response.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC
This protocol describes the preparation of a standard solution of this compound for use in HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a small amount of methanol or a mixture of water and acetonitrile. This compound has poor water solubility.
-
Bring the solution to the final volume with the mobile phase to be used in the HPLC analysis.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at 2-8°C and protect from light. Prepare fresh working solutions daily by diluting the stock solution with the mobile phase.
Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis
This protocol provides a method for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample
-
Internal standard solution (if used)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
If using an internal standard, add the appropriate volume.
-
Add 300-400 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Visualizations
Degradation Pathway of Teicoplanin
Caption: General hydrolytic degradation pathway of the Teicoplanin complex.
Experimental Workflow for Sample Preparation
Caption: A typical workflow for the extraction of this compound from plasma samples.
References
Teicoplanin A3-1 stability under different pH and temperature conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Teicoplanin A3-1 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to the Teicoplanin A2 complex?
This compound is a core glycopeptide that is a known hydrolysis product of the five major lipoglycopeptide components of the Teicoplanin A2 complex (A2-1 through A2-5). The primary degradation pathway leading to the formation of this compound is acid hydrolysis, which involves the cleavage of the fatty acyl side chain from the glucosamine (B1671600) moiety of the A2 components.
Q2: What are the optimal storage conditions for this compound in its solid form?
For long-term stability, this compound as a solid powder should be stored at -20°C in a tightly sealed container, protected from moisture and light.
Q3: What is the recommended pH for solutions containing Teicoplanin to ensure stability?
Reconstituted solutions of Teicoplanin are most stable at a neutral to slightly alkaline pH. The recommended pH range for these solutions is between 7.2 and 7.8.[1] Deviation from this range, especially towards acidic conditions, can accelerate the degradation of the Teicoplanin A2 components to this compound and potentially lead to further degradation of A3-1 itself.
Q4: How long is a reconstituted Teicoplanin solution stable?
A reconstituted Teicoplanin solution is generally considered stable for up to 24 hours when stored at 2-8°C.[1] However, a study has shown that Teicoplanin diluted in a 5% dextrose solution can maintain chemical stability for up to 6 days when stored at 4°C in polyvinyl chloride bags.[2][3] It is important to note that during this period, a slight decrease in pH may be observed.[2]
Q5: Can I expect this compound to be stable under the same conditions as the Teicoplanin A2 complex?
As this compound is a degradation product, its stability profile may differ from the A2 components. While the conditions that lead to the formation of A3-1 (e.g., low pH) are detrimental to the A2 complex, A3-1 itself may exhibit a period of stability before undergoing further degradation. To ascertain its stability in your specific experimental setup, a forced degradation study is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high levels of this compound in your sample. | The pH of your solution may be too acidic, promoting the hydrolysis of the Teicoplanin A2 components. | Measure and adjust the pH of your solution to the recommended range of 7.2-7.8. Use appropriate buffers to maintain a stable pH throughout your experiment. |
| Loss of overall Teicoplanin concentration, including A3-1, over time. | The storage temperature may be too high, or the solution may be exposed to light, leading to the degradation of all Teicoplanin components. | Store your Teicoplanin solutions at 2-8°C and protect them from light by using amber vials or by covering the container. |
| Precipitation observed in your Teicoplanin solution. | The solubility of Teicoplanin components can be affected by pH and the presence of other solutes. | Ensure the pH is within the optimal range. If using a complex buffer system, verify the compatibility of all components with Teicoplanin. |
| Inconsistent results in stability studies. | The analytical method may not be stability-indicating, or there could be variations in experimental conditions. | Utilize a validated stability-indicating HPLC or UPLC-MS/MS method. Ensure precise control over pH, temperature, and storage conditions for all samples. |
Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table provides an illustrative summary of the expected stability based on the known behavior of the Teicoplanin complex. Researchers should perform their own stability studies to determine the precise stability of this compound in their specific matrix and conditions.
| pH | Temperature | Expected Stability of Teicoplanin A2 Complex | Implication for this compound |
| Acidic (pH < 5) | 25°C (Room Temperature) | Low (Significant hydrolysis to A3-1 expected within hours to days) | A3-1 is formed, but may also be susceptible to further degradation over extended periods. |
| 4°C (Refrigerated) | Moderate (Hydrolysis is slowed but still occurs) | Formation of A3-1 is reduced compared to room temperature. | |
| Neutral (pH 6-8) | 25°C (Room Temperature) | Moderate (More stable than acidic conditions, but some degradation can occur) | A3-1 is expected to be relatively stable. |
| 4°C (Refrigerated) | High (Considered stable for at least 24-48 hours) | A3-1 is expected to be highly stable. A study showed stability for up to 6 days in a 5% dextrose solution. | |
| Alkaline (pH > 8) | 25°C (Room Temperature) | Moderate to Low (Degradation can occur, though the pathway may differ from acid hydrolysis) | Stability should be empirically determined as other degradation pathways may become significant. |
| 4°C (Refrigerated) | Moderate | Stability should be empirically determined. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., water with a small amount of methanol (B129727) or DMSO to aid solubility) to a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in a temperature-controlled oven (e.g., 60°C or 80°C) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be adapted for the analysis of this compound stability samples.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 279 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: The peak area of this compound is monitored over time. The percentage of degradation is calculated relative to the initial (time zero) peak area.
Visualizations
Caption: Primary degradation pathway of the Teicoplanin A2 complex to this compound.
Caption: General experimental workflow for a this compound stability study.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Teicoplanin A3-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Teicoplanin A3-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects, and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of this compound, this can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of this compound.
Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?
A2: For biological matrices such as plasma and serum, the most significant contributors to matrix effects are endogenous phospholipids (B1166683) from cell membranes. Other potential sources include salts, proteins, metabolites, and co-administered drugs. The complexity of the sample matrix directly influences the severity of these effects.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.
-
Post-Extraction Spike: This quantitative method compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) can be calculated, with a value less than 100% indicating ion suppression and a value greater than 100% indicating ion enhancement.
Q4: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?
A4: If you are experiencing ion suppression, consider the following initial steps:
-
Review your sample preparation method: Inefficient sample cleanup is a primary cause of matrix effects. Protein precipitation alone may not be sufficient to remove interfering phospholipids. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize your chromatography: Ensure that this compound is chromatographically separated from the regions of significant ion suppression. Modifying the gradient, mobile phase composition, or even the stationary phase can help achieve this separation.
-
Incorporate an appropriate internal standard: A stable isotope-labeled internal standard for this compound is the ideal choice to compensate for matrix effects, as it will be affected similarly to the analyte. If unavailable, a structurally similar analog that elutes close to the analyte can be used. Ristocetin has been successfully used as an internal standard for teicoplanin analysis.[1][2]
Q5: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A5: While the optimal technique can be matrix-dependent, solid-phase extraction (SPE) is generally considered more effective than protein precipitation (PPT) at removing phospholipids and other interferences, thus reducing matrix effects.[3] A study on teicoplanin analysis in environmental water showed low matrix effects with an SPE method using an HLB cartridge.[4] Another study on teicoplanin in serum using SPE with an OASIS HLB cartridge reported recoveries higher than 90%.[5] Liquid-liquid extraction (LLE) and its variations, like dispersive liquid-liquid microextraction (DLLME), can also provide clean extracts.
Data Presentation
Disclaimer: The following tables summarize quantitative data on recovery and matrix effects for teicoplanin analysis from various studies. A direct comparative study of different extraction methods for this compound in human plasma/serum was not identified in the literature. Therefore, the data is compiled from different sources and matrices (e.g., human plasma, environmental water) and should be interpreted with caution.
Table 1: Recovery of Teicoplanin Using Different Sample Preparation Methods
| Sample Preparation Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Protein Precipitation | Human Serum | Teicoplanin | >93% | |
| Solid-Phase Extraction (OASIS HLB) | Human Serum | Teicoplanin | >90% | |
| Solid-Phase Extraction (HLB cartridge) | Environmental Water | Teicoplanin Components | 86.0 - 114.5% | |
| Dispersive Liquid-Liquid Microextraction | Human Plasma | Teicoplanin A2 Components | 82.7 - 111.3% |
Table 2: Matrix Effect Data for Teicoplanin Analysis
| Sample Preparation Method | Matrix | Analyte(s) | Matrix Effect (%) | Reference |
| Online Extraction (Turbulent Flow) | Human Plasma | Teicoplanin Components | Method shown to be free of matrix effects | |
| Solid-Phase Extraction (HLB cartridge) | Environmental Water | Teicoplanin Components | -17% to -34% (ion suppression) | |
| Protein Precipitation | Human Serum | Teicoplanin | Minimal matrix effects reported |
Experimental Protocols
1. Protein Precipitation (PPT)
This protocol is adapted from a method for the analysis of teicoplanin in human plasma.
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add the internal standard solution (e.g., Ristocetin).
-
Add 500 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods for teicoplanin extraction from serum.
-
Pre-treat Sample: To the serum sample, add an equal volume of 10 M urea (B33335) to denature proteins.
-
Condition Cartridge: Condition an OASIS HLB SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load Sample: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% acetonitrile in deionized water to remove polar interferences. Discard the wash.
-
Elute Analyte: Elute this compound and the internal standard with 0.5 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3. Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is adapted from a method for the extraction of Teicoplanin A2 components from human plasma and can be optimized for this compound.
-
Prepare Extraction Solvent: Prepare a reverse micelle solution of cetylpyridinium (B1207926) chloride in n-hexanol (15 mmol/L).
-
Sample Preparation: In a centrifuge tube, mix the plasma sample with a dispersant solvent (e.g., acetonitrile).
-
Injection of Extraction Solvent: Rapidly inject 80 µL of the reverse micelle solution (extraction solvent) into the sample mixture. A cloudy solution will form.
-
Centrifugation: Centrifuge the mixture to separate the phases. The enriched analytes will be in the sedimented phase (n-hexanol).
-
Collection and Analysis: Collect the sedimented phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Mechanism of ion suppression in Electrospray Ionization (ESI).
References
- 1. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eafponline.eu [eafponline.eu]
- 5. Method development for the determination of teicoplanin in patient serum by solid phase extraction and micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the yield of Teicoplanin A3-1 from fermentation.
Welcome to the technical support center for optimizing the fermentation yield of Teicoplanin A3-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the Teicoplanin A2 complex?
This compound is the core glycopeptide aglycone of the teicoplanin antibiotic complex.[1][2][3] It lacks the N-acyl-D-glucosamine moiety, which includes a fatty acid side chain, that is characteristic of the five major components of the pharmaceutically active Teicoplanin A2 complex (A2-1 to A2-5).[1][3]
Q2: Can this compound be directly produced through fermentation?
While the primary product of Actinoplanes teichomyceticus fermentation is the Teicoplanin A2 complex, it is possible to influence the production of A3-1 by modifying fermentation conditions. However, specific high-yield fermentation strategies exclusively targeting A3-1 are not as well-documented as those for the A2 complex. Strain improvement through mutagenesis and protoplast regeneration has been shown to enhance overall teicoplanin productivity, which may also influence the A3-1 ratio.
Q3: What is the most common method for obtaining this compound?
The most direct and controllable method for producing this compound is through the chemical or enzymatic hydrolysis of the purified Teicoplanin A2 complex. Controlled acid hydrolysis is a documented method to remove the sugar and fatty acid side chains to yield the A3-1 aglycone.
Q4: Does this compound have biological activity?
Yes, hydrolysis products of the Teicoplanin A2 complex, including the aglycone, have been shown to retain in vitro and in vivo antibacterial activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production.
Low Overall Teicoplanin Titer in Fermentation
Problem: The fermentation of Actinoplanes teichomyceticus results in a low overall yield of the teicoplanin complex, leading to insufficient starting material for A3-1 conversion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Medium Composition | Optimize carbon and nitrogen sources. Maltodextrin and soybean meal are often preferred for industrial production. The carbon-to-nitrogen ratio is also a critical factor to investigate. |
| Inadequate Aeration and Oxygen Supply | Ensure dissolved oxygen (DO) levels are maintained between 20-30% of saturation. This can be controlled by adjusting agitation speed and aeration rate. |
| Unfavorable pH and Temperature | Maintain the pH of the fermentation medium around 7.0 and the temperature at approximately 34°C for optimal production. |
| Strain Vigor and Inoculum Quality | Use a high-producing mutant strain and ensure a healthy and appropriately sized inoculum for the production phase. |
| Product Feedback Inhibition | High concentrations of teicoplanin in the broth can inhibit further production. Consider in-situ product removal using adsorbent resins like Diaion HP-20 in the fermentation medium. |
Inefficient Conversion of Teicoplanin A2 to A3-1
Problem: The acid hydrolysis of the Teicoplanin A2 complex yields a low amount of this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Hydrolysis | Optimize the acid concentration, temperature, and reaction time for the hydrolysis process. Insufficiently harsh conditions will result in incomplete removal of the N-acyl-D-glucosamine moiety. |
| Degradation of the Aglycone | Overly harsh hydrolysis conditions (e.g., excessively high acid concentration or temperature) can lead to the degradation of the this compound core structure. A carefully controlled process is crucial. |
| Impure Starting Material | Impurities in the Teicoplanin A2 complex starting material can interfere with the hydrolysis reaction. Ensure high-purity A2 complex is used. |
Experimental Protocols
Protocol 1: Fermentation of Teicoplanin A2 Complex
This protocol outlines a general procedure for the lab-scale fermentation of Actinoplanes teichomyceticus to produce the Teicoplanin A2 complex.
1. Media Preparation:
-
Seed Medium (per liter): 10 g glucose, 1 g yeast extract. Adjust pH to 7.0.
-
Production Medium (per liter): 30 g maltodextrin, 5 g glucose, 5 g yeast extract, 5 g soybean meal, 0.5 g MgSO₄·7H₂O, 0.1 g NaCl, 0.1 g CaCl₂·2H₂O. Adjust pH to 7.0.
2. Inoculum Development:
-
Inoculate a loopful of Actinoplanes teichomyceticus from a slant into 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours.
3. Production Fermentation:
-
Inoculate 3 L of production medium in a 5 L bioreactor with 300 mL (10% v/v) of the seed culture.
-
Maintain the fermentation at 34°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute).
-
Control the pH at 7.0 and the dissolved oxygen at 20-30% saturation by adjusting the agitation speed.
-
Ferment for 120-168 hours. Monitor teicoplanin production by HPLC.
Protocol 2: Acid Hydrolysis of Teicoplanin A2 to A3-1
This protocol describes a method for the conversion of the Teicoplanin A2 complex to this compound.
1. Preparation of Teicoplanin A2 Solution:
-
Dissolve the purified Teicoplanin A2 complex in a suitable acidic solution (e.g., 0.1 M HCl). The optimal concentration of the A2 complex should be determined empirically.
2. Hydrolysis Reaction:
-
Heat the acidic solution of Teicoplanin A2 at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-6 hours). The exact temperature and time will need to be optimized to maximize the yield of A3-1 while minimizing degradation.
3. Neutralization and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to a pH of approximately 7.0.
-
Purify the resulting this compound from the reaction mixture using chromatographic techniques such as reversed-phase HPLC or column chromatography with a suitable resin.
4. Analysis:
-
Confirm the identity and purity of the this compound product using HPLC and mass spectrometry.
Visualizations
Caption: Workflow for this compound Production.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ES2278101T3 - COMPOSITION OF TEICOPLANIN WITH IMPROVED ANTIBIOTIC ACTIVITY. - Google Patents [patents.google.com]
Common interferences in Teicoplanin A3-1 bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teicoplanin A3-1 bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interferences observed in this compound bioassays?
A1: The most prevalent interferences in this compound bioassays, particularly microbiological assays, can be categorized as follows:
-
Chemical Interference: This includes the presence of other co-administered antibiotics in the test sample that can also inhibit the growth of the indicator microorganism, leading to falsely elevated teicoplanin activity.
-
Matrix Effects: Components in the sample matrix, such as serum, plasma, or tissue homogenates, can affect the diffusion of teicoplanin in the agar (B569324) or influence the growth of the indicator organism.
-
Physical Interference: The inherent properties of the teicoplanin molecule, such as its diffusion rate in agar, can impact the size of the inhibition zone.
-
Experimental Parameter Variability: Inconsistencies in pH, media composition, inoculum density, and incubation conditions can significantly affect assay results.
Q2: How does the pH of the assay medium affect the this compound bioassay?
A2: The pH of the assay medium is a critical factor that can influence the activity and stability of teicoplanin, as well as the growth of the indicator organism. An acidic pH is generally preferred for teicoplanin bioassays. For instance, a study using Bacillus subtilis as the indicator organism found that adjusting the antibiotic medium to a pH of 5.5-5.7 is optimal.[1] In contrast, some studies have shown that a more neutral pH of 7.4 is optimal for the biosynthesis of the more active teicoplanin A2 components, while a pH of 5.2 favors the less active A1 components.[2] It is crucial to maintain a consistent and optimal pH to ensure accurate and reproducible results.
Q3: Can co-administered antibiotics interfere with the bioassay? If so, how can this be addressed?
A3: Yes, co-administered antibiotics are a significant source of interference. Specific strategies can be employed to mitigate their effects:
-
Beta-lactams and Cephalosporins: These can be inactivated by treating the serum sample with broad-spectrum beta-lactamase mixtures.[1]
-
Aminoglycosides: Their interference can be minimized by treating the serum with cellu-ion phosphate (B84403) followed by centrifugation.[1]
-
Sulfamethoxazole and Trimethoprim: The addition of p-aminobenzoic acid and/or thymidine (B127349) to the assay medium can counteract their inhibitory effects.[1]
-
Rifampicin and Erythromycin: Utilizing a rifampicin- and erythromycin-resistant clinical isolate of Staphylococcus aureus as the indicator organism can allow for the specific measurement of teicoplanin.
Q4: Why is the zone of inhibition for teicoplanin smaller than for vancomycin, even if it has a lower MIC?
A4: The smaller inhibition zones observed for teicoplanin compared to vancomycin, despite its higher potency against some bacteria, is attributed to its lower diffusion rate in agar media. Teicoplanin is a larger molecule than vancomycin, which hinders its ability to diffuse through the agar matrix, resulting in a smaller zone of clearing. This highlights the importance of not solely relying on zone diameter to compare the potency of different antibiotics.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No zone of inhibition or very small zones | 1. Inactive teicoplanin. 2. Resistant indicator organism. 3. Incorrect pH of the medium. 4. High inoculum density. | 1. Check the storage conditions and expiration date of the teicoplanin standard. 2. Verify the susceptibility of the indicator strain to teicoplanin. 3. Ensure the pH of the assay medium is within the optimal range (e.g., 5.5-5.7). 4. Standardize the inoculum preparation to achieve the correct cell density. |
| Irregular or fuzzy zone edges | 1. Contamination of the indicator culture. 2. Uneven pouring of the agar. 3. Water condensation on the agar surface. | 1. Use a pure culture of the indicator organism. 2. Ensure the agar is poured on a level surface to achieve a uniform depth. 3. Dry the agar plates before inoculation. |
| Consistently oversized inhibition zones | 1. Presence of other synergistic antibiotics in the sample. 2. Low inoculum density. 3. Incorrectly prepared teicoplanin standards. | 1. Follow the procedures to inactivate or account for other antibiotics (see FAQ Q3). 2. Adjust the inoculum to the correct density. 3. Prepare fresh standards and verify their concentrations. |
| Poor reproducibility between assays | 1. Inconsistent experimental conditions (incubation time/temperature, media preparation). 2. Variability in inoculum preparation. 3. Pipetting errors. | 1. Strictly adhere to the standardized assay protocol. 2. Use a standardized method for preparing the microbial inoculum. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Agar Well Diffusion Assay for Teicoplanin
This protocol is a generalized procedure based on common practices for antibiotic bioassays.
1. Materials:
-
Teicoplanin standard
-
Indicator microorganism (e.g., Bacillus subtilis ATCC 6633)
-
Antibiotic Medium No. 1
-
Phosphate buffer (pH 6.0)
-
Sterile saline
-
Sterile petri dishes
-
Sterile cork borer (e.g., 6-8 mm diameter)
2. Preparation of Media and Indicator Organism:
-
Prepare Antibiotic Medium No. 1 according to the manufacturer's instructions and adjust the pH to 5.5-5.7 with hydrochloric acid.
-
Sterilize the medium by autoclaving.
-
Culture the indicator organism in a suitable broth overnight.
-
Harvest the cells and suspend them in sterile saline to a standardized turbidity.
-
Inoculate the molten agar (cooled to 45-50°C) with the prepared indicator organism suspension.
-
Pour the seeded agar into sterile petri dishes on a level surface and allow it to solidify.
3. Assay Procedure:
-
Using a sterile cork borer, create uniform wells in the solidified agar.
-
Prepare a series of teicoplanin standard solutions of known concentrations in phosphate buffer.
-
Prepare the test samples, ensuring they are appropriately diluted in the same buffer.
-
Carefully pipette a fixed volume of each standard and test sample into separate wells.
-
Incubate the plates at the optimal temperature for the indicator organism (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zones of inhibition to the nearest millimeter.
4. Data Analysis:
-
Plot the logarithm of the teicoplanin standard concentrations against the corresponding zone diameters.
-
Perform a linear regression analysis to obtain a standard curve.
-
Determine the concentration of teicoplanin in the test samples by interpolating their zone diameters on the standard curve.
Visualizations
Caption: Troubleshooting workflow for common issues in Teicoplanin bioassays.
Caption: Strategies to mitigate interference from co-administered antibiotics.
References
Reducing variability in Teicoplanin A3-1 MIC assay results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Teicoplanin A3-1 Minimum Inhibitory Concentration (MIC) assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the Teicoplanin A2 complex?
Teicoplanin is a glycopeptide antibiotic complex composed of five major components (A2-1 to A2-5) and a more polar component, T-A3-1. This compound is a degradation product of the Teicoplanin A2 components, resulting from the cleavage of the N-acyl-D-glucosamine substituent.[1] This structural difference may influence its biological activity, and it is crucial to consider the purity of the Teicoplanin sample, as the presence of degradation products could affect MIC results.
Q2: Which are the recommended quality control (QC) strains for Teicoplanin MIC testing?
Standard QC strains and their expected MIC ranges are essential for monitoring the accuracy and reproducibility of Teicoplanin MIC assays. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for QC.[2][3][4]
Table 1: Recommended Quality Control Strains and Expected Teicoplanin MIC Ranges
| Quality Control Strain | MIC Range (µg/mL) - CLSI | MIC Range (µg/mL) - EUCAST |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | 0.5 - 2 |
| Enterococcus faecalis ATCC 29212 | 0.06 - 0.25 | ≤0.5 - 2 |
| Staphylococcus aureus NCTC 12493 | Not specified | 0.5 - 2 |
Q3: What are the primary sources of variability in Teicoplanin MIC assays?
Several factors can contribute to variability in Teicoplanin MIC results. These include the choice of testing method (broth microdilution, agar (B569324) dilution, or gradient diffusion), inoculum preparation and density, incubation time and temperature, and the composition of the culture medium.[5] For lipoglycopeptides like Teicoplanin, adherence to plastic surfaces of microtiter plates can also lead to falsely elevated MIC values.
Q4: How can I minimize the binding of Teicoplanin to plastic labware?
To mitigate the issue of Teicoplanin binding to plastic surfaces, especially in broth microdilution assays, the addition of a surfactant like Polysorbate 80 (Tween 80) to the culture medium at a final concentration of 0.002% is recommended. Alternatively, using low-binding microplates can also help in obtaining more accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound MIC assays.
Problem 1: Inconsistent or drifting MIC values between experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. Prepare fresh inoculum for each assay. |
| Incubation fluctuations | Use a calibrated incubator and monitor the temperature closely. Incubate for a consistent duration (e.g., 24 hours for glycopeptides). |
| Media inconsistency | Use the same lot of Mueller-Hinton Broth (MHB) or Agar (MHA) for a set of comparative experiments. Different lots can have variations in cation concentrations, which can affect glycopeptide activity. |
| Teicoplanin degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in appropriate solvents and at the recommended temperature to prevent degradation. |
Problem 2: Higher than expected MIC values for QC strains.
| Potential Cause | Troubleshooting Step |
| Incorrect antibiotic concentration | Verify the calculations for the preparation of Teicoplanin stock and working solutions. Ensure accurate pipetting. |
| Binding to plasticware | Add 0.002% Polysorbate 80 to the broth medium or use low-binding microplates. |
| Contamination of QC strain | Streak the QC strain on an appropriate agar plate to check for purity. |
Problem 3: No bacterial growth in the growth control well/plate.
| Potential Cause | Troubleshooting Step |
| Inactive inoculum | Use a fresh (18-24 hour) culture of the test organism to prepare the inoculum. |
| Contamination of media | Use sterile media and aseptic techniques throughout the procedure. |
Experimental Protocols
Detailed methodologies for standard MIC determination methods are provided below. These protocols are based on CLSI and EUCAST guidelines and can be adapted for this compound.
Broth Microdilution Method
This method is considered a reference standard for determining MICs.
Broth Microdilution Workflow for this compound MIC Assay.
Detailed Steps:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or water) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). If plastic microplates are used, consider adding Polysorbate 80 to a final concentration of 0.002%.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the Teicoplanin stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, down to well 10. Discard 100 µL from well 10.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 serves as the growth control, and well 12 as the sterility control.
-
Incubation: Incubate the plate at 35°C ± 2°C for 24 hours.
-
Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
This method is useful for testing multiple isolates simultaneously.
Agar Dilution Workflow for this compound MIC Assay.
Detailed Steps:
-
Prepare Antibiotic-Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates containing two-fold serial dilutions of this compound. Add the antibiotic to the molten agar (cooled to 45-50°C) before pouring the plates.
-
Prepare Inoculum: Prepare a standardized inoculum (0.5 McFarland) for each bacterial isolate to be tested.
-
Inoculation: Using a multipoint replicator, spot-inoculate a small volume (1-2 µL) of each bacterial suspension onto the surface of the antibiotic-containing agar plates and a growth control plate without the antibiotic.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 24 hours.
-
Reading: The MIC is the lowest concentration of this compound that prevents the visible growth of a particular isolate.
Data Presentation
Variability in Teicoplanin MIC results can arise from the testing methodology and the specific bacterial species.
Table 2: Comparison of Teicoplanin MICs (µg/mL) by Different Methods for S. aureus
| Method | MIC Range | MIC50 | MIC90 | Reference |
| Broth Microdilution | 0.25 - 2 | 1 | 2 | |
| Etest | 0.38 - 2 | <1 | Not Reported | |
| Agar Dilution | 0.5 - 2 | 1 | 2 |
Table 3: Impact of Media Supplements on Glycopeptide MICs
| Glycopeptide | Medium Supplement | Effect on MIC | Reference |
| Dalbavancin | 0.002% Polysorbate 80 | Prevents binding to plastic, leading to more accurate (lower) MICs. | |
| Teicoplanin | Varies (different lots of MHA) | Can lead to variability in zone diameters and MICs. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting common issues in this compound MIC assays.
Troubleshooting workflow for inconsistent this compound MIC results.
References
- 1. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. szu.gov.cz [szu.gov.cz]
- 5. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Teicoplanin A3-1 Extraction from Soil Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Teicoplanin A3-1 from soil bacteria, primarily Actinoplanes teichomyceticus.
Frequently Asked Questions (FAQs)
Q1: What is Teicoplanin and which bacterial strains are known to produce it?
A1: Teicoplanin is a glycopeptide antibiotic effective against Gram-positive bacteria.[1][2][3] It is a complex of several compounds, including Teicoplanin A2 (which itself is a mixture of five molecules, A2-1 to A2-5) and this compound.[1][4] The primary producing microorganism is the soil bacterium Actinoplanes teichomyceticus.
Q2: What are the major steps involved in the extraction and purification of Teicoplanin?
A2: A typical extraction and purification process involves the following key stages:
-
Fermentation and Biomass Separation : Culturing of Actinoplanes teichomyceticus followed by the separation of the mycelium from the fermentation broth, which contains the dissolved teicoplanin. This is usually achieved through filtration or centrifugation.
-
Adsorption to Resin : The teicoplanin in the filtrate is adsorbed onto a hydrophobic adsorption resin.
-
Elution from Resin : The adsorbed teicoplanin is then eluted from the resin using a mixture of water and a water-miscible organic solvent, such as methanol.
-
Charcoal Treatment : The eluate is often treated with activated charcoal to remove colored impurities.
-
Ultrafiltration : To concentrate the teicoplanin solution and for desalination, ultrafiltration is employed using membranes with specific molecular weight cut-offs.
-
Final Purification : Further purification may involve techniques like reverse phase chromatography to achieve high purity.
-
Precipitation/Powder Formation : The purified teicoplanin is then precipitated or lyophilized to obtain a stable powder form.
Q3: Why is pH control important during the extraction process?
A3: pH control is critical to prevent the degradation of teicoplanin. At alkaline pH (e.g., pH > 10), epimerization of the teicoplanin molecules can occur, leading to the formation of practically inactive materials. While adjusting the pH to be alkaline (pH 10.5-11.5) can increase the concentration of antibiotic activity in the fermentation broth and improve yields during initial filtration, it must be carefully managed to avoid excessive epimerization. For elution from some resins, an acidic medium may be used.
Q4: What is the role of activated charcoal in the purification process?
A4: Activated charcoal is used to decolorize the teicoplanin solution. It effectively adsorbs lipophilic, low molecular weight colored compounds and other impurities of lower polarity, resulting in a less yellow solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Teicoplanin Yield | 1. Incomplete elution from the hydrophobic resin. 2. Epimerization due to high pH during initial extraction steps. 3. Suboptimal fermentation conditions. | 1. Optimize the concentration of the organic solvent in the elution buffer. Elution with 40-90% aqueous C1-C4 alcohols is common. For methanol/water mixtures, maximum elution is often seen at 60-80% methanol. Consider adding salts to enhance ionic strength, which can improve elution efficiency. 2. Carefully control the pH during extraction. If using alkaline conditions for filtration, keep the pH below 12 and the temperature low (e.g., 5-10°C) to minimize epimerization. Monitor for epi-substances using HPLC. 3. Review and optimize fermentation parameters such as temperature, pH, and dissolved oxygen tension. For A. teichomyceticus, optimal conditions have been reported at 34°C, pH 7.0, and 20-30% dissolved oxygen. |
| Product Discoloration (Yellow Hue) | Presence of colored impurities from the fermentation broth. | 1. Implement or optimize the activated charcoal treatment step. The typical weight ratio of teicoplanin to charcoal is between 1:0.05 and 1:2. The treatment can be performed for 0.5-2 hours at room temperature. 2. Ensure the solution contains a sufficient concentration of organic solvent (e.g., at least 40% v/v) during charcoal treatment for effective removal of impurities. |
| Presence of Impurities in Final Product | 1. Inefficient separation of teicoplanin from related compounds and media components. 2. Incomplete removal of salts. | 1. Refine the elution process from the adsorption resin by using a gradient elution, similar to a chromatographic process, to separate teicoplanin into different fractions. 2. Introduce an ultrafiltration step with a membrane cutoff of 3-100 kDa to remove high molecular weight impurities. Follow this with a desalination step using a membrane with a smaller cutoff (e.g., 1000 Da). 3. For very high purity, incorporate a final purification step using reverse phase resin. |
| Formation of Inactive Epimers | Exposure to high alkaline conditions (pH > 10). | 1. Maintain the pH of the teicoplanin solution within a stable range, preferably between 5.5 and 8.5 during purification steps like elution. 2. If alkaline conditions are necessary for initial extraction, minimize the exposure time and maintain a low temperature. |
Experimental Protocols
Detailed Methodology for Teicoplanin Extraction and Purification
This protocol is a synthesis of common steps described in various patents and publications.
-
Fermentation Broth Clarification :
-
Culture a high-producing strain of Actinoplanes teichomyceticus.
-
Separate the mycelial mass from the culture broth by filtration or centrifugation to obtain the filtrate containing dissolved teicoplanin.
-
-
Adsorption on Hydrophobic Resin :
-
Adjust the pH of the filtrate to between 6.5 and 7.5.
-
Pass the filtrate through a column packed with a hydrophobic adsorption resin (e.g., porous polystyrene-divinylbenzene resin).
-
After loading, optionally wash the resin with a low concentration of an aqueous organic solvent (e.g., 10-40% methanol) to remove loosely bound impurities.
-
-
Elution :
-
Elute the bound teicoplanin from the resin using a mixture of water and a water-miscible organic solvent (e.g., methanol, acetone, or acetonitrile). The solvent concentration should typically be between 40% and 90% (v/v).
-
The pH of the eluant can be maintained between 5.5 and 8.5. Collect the eluate in fractions to improve separation.
-
-
Decolorization with Activated Charcoal :
-
To the teicoplanin-containing eluate, add activated charcoal. The weight ratio of teicoplanin to charcoal should be in the range of 1:0.2 to 1:1.
-
Stir the mixture for 0.5 to 2 hours at room temperature.
-
Remove the charcoal by filtration.
-
-
Ultrafiltration for Concentration and Desalination :
-
Concentrate the decolorized solution using an ultrafiltration system with a membrane having a molecular weight cutoff of 3-100 kDa (a 5-10 kDa membrane is often preferred). This step helps to remove larger impurities. The solution should contain more than 20% (v/v) of the organic solvent during this process.
-
Perform a subsequent ultrafiltration or diafiltration step with a membrane having a cutoff of around 1000 Da for desalination.
-
-
Final Purification (Optional, for High Purity) :
-
For pharmaceutical-grade teicoplanin, further purification can be achieved using reverse phase chromatography.
-
-
Isolation of Final Product :
-
Precipitate the purified teicoplanin from the concentrated solution or obtain it as a solid by lyophilization (freeze-drying).
-
Quantitative Data Summary
Table 1: Key Parameters for Teicoplanin Purification Steps
| Step | Parameter | Value/Range | Reference(s) |
| Adsorption | pH of Filtrate | 6.5 - 7.5 | |
| Resin Wash | 10-40% aqueous C1-C4 alcohols | ||
| Elution | Organic Solvent Conc. | 40% - 90% (v/v) | |
| Eluant pH | 5.5 - 8.5 | ||
| Charcoal Treatment | Teicoplanin:Charcoal Ratio | 1:0.05 to 1:2 (w/w) | |
| Preferred Ratio | 1:0.2 to 1:1 (w/w) | ||
| Incubation Time | 0.5 - 2 hours | ||
| Temperature | Room Temperature (0-60 °C) | ||
| Ultrafiltration | Concentration Step Cutoff | 3 - 100 kDa | |
| Desalination Step Cutoff | ~1 kDa | ||
| Organic Solvent Conc. | >20% and <90% (v/v) |
Visualizations
Caption: Overall workflow for the extraction and purification of Teicoplanin.
Caption: Decision tree for troubleshooting common Teicoplanin extraction issues.
References
- 1. EP2592089A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 2. EP2776452B1 - Process of purification of teicoplanin - Google Patents [patents.google.com]
- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Teicoplanin A3-1 and Vancomycin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycopeptide antibiotics Teicoplanin A3-1 and Vancomycin (B549263), focusing on their mechanism of action, in vitro activity, pharmacokinetic profiles, and clinical efficacy. The information is supported by experimental data to aid in research and development decisions.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both Teicoplanin and Vancomycin are glycopeptide antibiotics that disrupt the synthesis of the bacterial cell wall in Gram-positive bacteria.[1] Their primary mechanism of action involves binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[2] The resulting weakened cell wall leads to osmotic instability and ultimately, bacterial cell death. While their fundamental mechanism is the same, structural differences, such as Teicoplanin's lipid side chain, contribute to variations in their physicochemical and pharmacokinetic properties.
In Vitro Activity: A Comparative Look at Minimum Inhibitory Concentrations (MIC)
The in vitro activity of Teicoplanin and Vancomycin is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Both antibiotics demonstrate potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
Generally, Teicoplanin and Vancomycin exhibit similar activity against Staphylococcus aureus. However, some studies suggest that Teicoplanin may be more active against certain species, such as Enterococcus faecalis, while Vancomycin may be more potent against some coagulase-negative staphylococci.[4] It is important to note that most comparative studies utilize the Teicoplanin complex, a mixture of several components, rather than the isolated this compound.
| Organism | Teicoplanin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 - ≥128 | 0.5 - 1.0 |
| Staphylococcus aureus (MRSA) | 0.5 - 4.0 | 1.0 - 2.0 |
| Staphylococcus epidermidis | 0.25 - 4.0 | 1.0 - 4.0 |
| Enterococcus faecalis | 0.25 - 2.0 | 1.0 - 4.0 |
| Clostridium difficile | 0.06 - 0.5 | 0.25 - 2.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic and Pharmacodynamic Properties
A key differentiator between Teicoplanin and Vancomycin lies in their pharmacokinetic profiles. Teicoplanin's lipophilic side chain contributes to its high protein binding and longer elimination half-life, allowing for once-daily dosing. Vancomycin has a shorter half-life, often necessitating more frequent administration to maintain therapeutic concentrations.
| Parameter | Teicoplanin | Vancomycin |
| Administration | IV / IM | IV |
| Protein Binding | ~90% | 10-50% |
| Elimination Half-life | 45-70 hours | 4-6 hours |
| Dosing Frequency | Once daily | 2-4 times daily |
| Therapeutic Drug Monitoring | Not routinely required | Often required |
Clinical Efficacy and Safety
Numerous clinical trials and meta-analyses have compared the efficacy and safety of Teicoplanin and Vancomycin in treating serious Gram-positive infections. The general consensus is that both antibiotics have similar clinical and bacteriological efficacy. However, a significant finding from several studies is the superior safety profile of Teicoplanin, with a lower incidence of adverse events, particularly nephrotoxicity and Red Man Syndrome, compared to Vancomycin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: Two-fold serial dilutions of Teicoplanin and Vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Detailed Methodology:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Antibiotic: The bacterial suspension is added to flasks containing pre-determined concentrations of Teicoplanin or Vancomycin (often at multiples of the MIC). A growth control flask without any antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each flask.
-
Enumeration of Viable Bacteria: The collected samples are serially diluted and plated onto appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Conclusion
Both Teicoplanin and Vancomycin are potent glycopeptide antibiotics essential for treating severe Gram-positive infections. While their mechanisms of action and clinical efficacy are comparable, Teicoplanin offers a more favorable pharmacokinetic profile, allowing for less frequent dosing, and a better safety profile with a lower incidence of adverse events. The choice between these two agents may depend on factors such as the specific pathogen and its susceptibility, patient-specific factors (e.g., renal function), and institutional guidelines. This comparative analysis provides a foundation for informed decision-making in research and clinical settings.
References
- 1. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro activity of teicoplanin and vancomycin against United States teicoplanin clinical trial isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Quantification of Teicoplanin A3-1: Method Validation According to ICH Guidelines
For researchers, scientists, and drug development professionals engaged in the analysis of teicoplanin, the accurate quantification of its individual components is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Teicoplanin is a complex glycopeptide antibiotic consisting of several active components, including the more polar Teicoplanin A3-1. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound, with a focus on method validation parameters as stipulated by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.
Understanding the Importance of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3][4] According to ICH Q2(R1) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). These parameters ensure the reliability and consistency of the analytical results.
Experimental Protocols
This section details the experimental methodologies for two distinct chromatographic approaches for the quantification of teicoplanin components, including A3-1.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a widely used, robust technique for the analysis of teicoplanin in pharmaceutical formulations.
-
Sample Preparation: A stock solution of teicoplanin is prepared in the mobile phase and subsequently diluted to create standard solutions with concentrations ranging from 70 to 120 µg/mL. For lyophilized powder, the sample is reconstituted and diluted to fall within the calibration range.[1]
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and methanol (B129727) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 279 nm.
-
Injection Volume: 10 µL.
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers enhanced sensitivity and selectivity, making it highly suitable for the quantification of individual teicoplanin components in biological matrices.
-
Sample Preparation (for total teicoplanin in serum): 50 µL of serum is mixed with 50 µL of water and 150 µL of an internal standard solution. The mixture is vortexed and centrifuged. The supernatant is then diluted with the initial mobile phase (eluent A), vortexed, and centrifuged again before injection.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC C18 charge surface hybrid (CSH) column (2.1 mm × 50 mm, 1.7 μm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Eluent A) and pure acetonitrile (Eluent B).
-
Detection: Tandem mass spectrometry.
-
Performance Data Comparison
The following tables summarize the key validation parameters for the described HPLC and UPLC-MS/MS methods, based on published data. These values can vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of HPLC and UPLC-MS/MS Method Validation Parameters for Teicoplanin Quantification
| Validation Parameter | HPLC-UV (Total Teicoplanin) | UPLC-MS/MS (Total Teicoplanin) | UPLC-MS/MS (Unbound Teicoplanin) |
| Linearity Range | 70 - 120 µg/mL | 2.5 - 150 mg/L | 0.1 - 25 mg/L |
| Correlation Coefficient (r²) | 0.999 | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 102.31% | 107% (bias) | 108% (bias) |
| Precision (% RSD) | 1.3 - 2.39% | 5.97% (CV) | 7.17% (CV) |
| LOD | 1.46 µg/mL | Not explicitly stated | Not explicitly stated |
| LOQ | 4.88 µg/mL | Not explicitly stated | Not explicitly stated |
Table 2: Chromatographic Conditions of Alternative HPLC Methods for Teicoplanin Analysis
| Parameter | Method A | Method B |
| Column | Xterra RP C18 (250 x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02M Potassium Dihydrogen Orthophosphate + 0.02M Dipotassium Hydrogen Orthophosphate + 0.5% Triethylamine in water (pH 3.2) : Acetonitrile (40:50 v/v) | Methanol : Acetonitrile (90:10 v/v) |
| Flow Rate | 0.5 mL/min | 2.5 mL/min |
| Detection | 210 nm | Photodiode Array Detector |
| Linearity Range | 24.1 - 289.2 µg/mL | 4 - 200 µg/mL |
| LOD | 1.205 µg/mL | 0.1541 µg/mL |
| LOQ | 3.615 µg/mL | 0.5136 µg/mL |
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for this compound quantification in accordance with ICH Q2(R1) guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
Conclusion
The choice of an appropriate analytical method for the quantification of this compound depends on the specific application. For routine quality control of pharmaceutical preparations where concentrations are relatively high, a validated HPLC-UV method can be cost-effective and reliable. However, for applications requiring higher sensitivity and the individual quantification of components in complex biological matrices, a UPLC-MS/MS method is superior. Regardless of the chosen method, adherence to ICH Q2(R1) guidelines for validation is paramount to ensure the generation of accurate, reliable, and reproducible data. The data presented in this guide serves as a valuable resource for researchers and scientists in selecting and implementing a suitable analytical method for their specific needs.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and validation of a new and rapid HPLC for determination of lyophilized teicoplanin | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Teicoplanin A3-1 Immunoassay and LC-MS/MS for Therapeutic Drug Monitoring
A comprehensive guide for researchers and drug development professionals on the cross-validation of Teicoplanin A3-1 quantification methods, presenting a detailed comparison of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide provides an objective comparison of the performance of this compound immunoassays against the gold standard, LC-MS/MS. The following sections detail the experimental protocols, present quantitative data in comparative tables, and illustrate the underlying mechanism of action and experimental workflow through diagrams. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their specific needs in therapeutic drug monitoring (TDM) and clinical research.
Quantitative Performance Comparison
The cross-validation of this compound immunoassays with LC-MS/MS reveals distinct performance characteristics. While immunoassays offer a rapid and high-throughput solution, LC-MS/MS provides higher specificity and the ability to quantify individual Teicoplanin components.
| Performance Metric | Immunoassay (QMS® Teicoplanin) | LC-MS/MS | Reference |
| Linearity Range | 3 - 50 µg/mL | 1 - 150 mg/L (method dependent) | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | < 3.0 µg/mL | 0.2 - 2.5 mg/L (method dependent) | [1][4] |
| Precision (CV%) | < 6% (Total Precision) | < 7% (Intra- and Inter-day) | |
| Accuracy (Bias) | 100 ± 10% (Recovery) | 99.6% - 109% | |
| Correlation with LC-MS/MS (r) | 0.856 | Not Applicable | |
| Bias vs. LC-MS/MS | Generally higher concentrations reported | Reference Method |
Note: The performance of LC-MS/MS methods can vary based on the specific protocol and instrumentation used. The values presented represent a range observed in published studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the typical experimental protocols for both the QMS® Teicoplanin Immunoassay and a representative LC-MS/MS method.
QMS® Teicoplanin Immunoassay Protocol
The Quantitative Microsphere System (QMS®) Teicoplanin Immunoassay is a ready-to-use in vitro diagnostic test for the quantitative determination of Teicoplanin in human serum or plasma.
-
Reagent Preparation: The liquid, ready-to-use reagents are brought to the operating temperature of the automated clinical chemistry analyzer.
-
Calibration: A multi-point calibration is performed using the provided calibrators to establish a standard curve.
-
Sample Preparation: Patient serum or plasma samples are collected according to standard clinical procedures. No pre-treatment of the sample is typically required.
-
Automated Analysis: The calibrators, controls, and patient samples are loaded onto the automated analyzer. The instrument automatically performs the immunoassay, which is based on a competitive binding principle.
-
Quantification: The concentration of Teicoplanin in the patient sample is determined by the analyzer by comparing the signal generated by the sample to the calibration curve.
LC-MS/MS Protocol for Teicoplanin Quantification
LC-MS/MS is a highly sensitive and specific method for the quantification of Teicoplanin and its individual components, including A3-1. The following is a general protocol synthesized from multiple validated methods.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 35 µL of an internal standard solution (e.g., vancomycin (B549263) or ristocetin).
-
Add 500 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the clear supernatant to a new vial.
-
Add 200 µL of the initial mobile phase solution and vortex for 10 seconds before injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., Cadenza HS-C18 or Hypersil Gold C8) is commonly used.
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid, is used.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Run Time: The total run time is typically around 5.5 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI) is used.
-
Detection: The analytes are detected in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Teicoplanin and the internal standard.
-
Quantification: The concentration of Teicoplanin is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of Teicoplanin. The total Teicoplanin concentration is often determined as the sum of its major components (e.g., A2-1, A2-2, A2-3, A2-4, A2-5, and A3-1).
-
Visualizing the Process and Mechanism
Diagrams are provided below to illustrate the experimental workflow for the cross-validation of the two methods and the mechanism of action of Teicoplanin.
Conclusion
The cross-validation of this compound immunoassays with LC-MS/MS demonstrates that both methods have their place in clinical and research settings. Immunoassays provide a rapid and accessible method for therapeutic drug monitoring, while LC-MS/MS offers superior specificity, accuracy, and the ability to quantify individual Teicoplanin components, making it the preferred method for research and in cases where immunoassay results may be ambiguous. The choice of method should be guided by the specific requirements of the study or clinical application, considering factors such as required turnaround time, specificity, and cost.
References
A Comparative Analysis of the In Vitro Efficacy of Teicoplanin A3-1 and Other Teicoplanin Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Teicoplanin A3-1 with other components of the teicoplanin complex, primarily the A2 series. While a comprehensive, publicly available dataset for a direct head-to-head comparison of all purified components is limited, this document synthesizes the current understanding of their relative activities and provides the necessary experimental framework for such evaluations.
Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several structurally related components. The main active constituents are the five lipoglycopeptides of the Teicoplanin A2 group (A2-1, A2-2, A2-3, A2-4, and A2-5) and a hydrolysis product, this compound.[1][2][3] The A2 components share a common glycopeptide core but differ in the length and branching of their fatty acid side chains, which influences their lipophilicity and potentially their antibacterial activity.[1]
Comparative In Vitro Efficacy
While some studies suggest that the in vitro activities of the Teicoplanin A2 components are broadly similar, others indicate potential differences in their potency against specific bacterial species.[1] It is generally understood that the lipophilicity conferred by the fatty acid side chains of the A2 components can lead to variations in their activity.
One study exploring the relationship between the component ratio and antibiotic potency indicated that all A2 subcomponents have similar Minimum Inhibitory Concentration (MIC) scores, which are generally lower than those of A3-1. This suggests that the A2 components may be more potent in vitro. However, detailed quantitative data from a systematic comparison across a wide range of pathogens remains to be fully elucidated in publicly accessible literature.
Data Presentation
Due to the limited availability of direct comparative studies, a comprehensive data table of MIC values for each individual teicoplanin component against a panel of bacteria cannot be provided at this time. The following table summarizes the known in vitro activity of the teicoplanin complex against key Gram-positive pathogens, which is predominantly attributed to the A2 components.
| Bacterial Species | Teicoplanin Complex MIC Range (μg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | 0.12 - 2.0 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 0.25 - 4.0 |
| Staphylococcus epidermidis | ≤0.25 - 4.0 |
| Enterococcus faecalis | ≤0.25 - 2.0 |
| Enterococcus faecium | ≤0.25 - 1.0 |
| Streptococcus pneumoniae | ≤0.06 - 0.5 |
| Streptococcus pyogenes | ≤0.06 - 0.25 |
Experimental Protocols
To facilitate further research and a direct comparison of teicoplanin components, the following detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This method is considered the gold standard for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination of Individual Teicoplanin Components
1. Materials:
- Purified Teicoplanin components (A3-1, A2-1, A2-2, A2-3, A2-4, A2-5)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain, and clinical isolates of interest)
- Spectrophotometer
- Sterile saline (0.85%)
- Incubator (35°C ± 2°C)
2. Preparation of Reagents:
- Teicoplanin Stock Solutions: Prepare individual stock solutions of each teicoplanin component in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility) at a concentration of 1280 µg/mL.
- Bacterial Inoculum:
- From a fresh (18-24 hours) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
- Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Serial Dilutions:
- Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate for each teicoplanin component being tested.
- Add 100 µL of the respective teicoplanin component stock solution (1280 µg/mL) to well 1.
- Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
- Well 11 serves as the growth control (containing only the bacterial inoculum in CAMHB) and well 12 as the sterility control (containing only CAMHB).
- Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is defined as the lowest concentration of the teicoplanin component that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualization
Teicoplanin's Mechanism of Action
Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, which are essential building blocks of the cell wall. This binding sterically hinders the transglycosylation and transpeptidation steps, thereby preventing the elongation and cross-linking of the peptidoglycan chains. The resulting weakened cell wall leads to cell lysis and death.
References
Head-to-head comparison of Teicoplanin A3-1 and Daptomycin against MRSA.
A Comprehensive Guide for Researchers and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, necessitating the exploration and critical evaluation of effective therapeutic agents. This guide provides a detailed head-to-head comparison of two last-resort antibiotics, the glycopeptide Teicoplanin A3-1 and the cyclic lipopeptide Daptomycin, against MRSA. This analysis is based on available experimental data, focusing on key performance indicators to inform research and development efforts.
Mechanism of Action: A Tale of Two Targets
This compound and Daptomycin employ distinct mechanisms to exert their bactericidal activity against MRSA, targeting different cellular components.
This compound acts by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions. This disruption of peptidoglycan polymerization leads to a weakened cell wall and eventual cell lysis.
Daptomycin , in a calcium-dependent manner, inserts its lipophilic tail into the bacterial cell membrane. This insertion leads to the formation of ion channels, causing a rapid depolarization of the membrane potential. The subsequent efflux of potassium ions and disruption of the electrochemical gradient inhibits DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death without causing cell lysis.
In Vitro Potency: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC distribution for Teicoplanin and Daptomycin against MRSA isolates from various studies.
| Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Teicoplanin | 0.25 - 1 | 1 - 2 | 0.125 - 4 |
| Daptomycin | 0.25 - 0.5 | 0.5 - 1 | 0.06 - 1 |
Note: MIC values can vary depending on the specific MRSA strain, testing methodology, and geographical region.
Bactericidal Activity: Time-Kill Kinetics
Time-kill assays provide insights into the rate and extent of bacterial killing. In an in vitro pharmacokinetic model, Daptomycin demonstrated a superior and more rapid bactericidal effect against MRSA strains compared to Teicoplanin.[1] At a simulated dose of 6 mg/kg, Daptomycin often reduced viable bacterial counts to below the limit of detection within 6 to 24 hours, whereas Teicoplanin was often bacteriostatic.[1]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
-
Teicoplanin: Studies have reported a PAE for Teicoplanin against MRSA ranging from 2.4 to 4.1 hours.[2]
-
Daptomycin: The PAE of Daptomycin against S. aureus has been observed to be in the range of 2.0 to 6.2 hours.[3]
While both agents exhibit a significant PAE, direct head-to-head comparative studies are limited. The available data suggests a potentially longer PAE for Daptomycin against some strains.
In Vivo Efficacy: Animal Model Data
Animal models provide a crucial platform for evaluating the in vivo performance of antibiotics.
In a rabbit endocarditis model infected with MRSA, high-dose Teicoplanin was found to be as efficacious as vancomycin (B549263).[4] Another study using the same model demonstrated that Daptomycin was as effective as high-dose Teicoplanin in reducing bacterial counts in vegetations.
In a guinea pig foreign-body infection model , Daptomycin, particularly in combination with rifampin, was effective in killing both planktonic and adherent MRSA. A direct comparison with Teicoplanin was not performed in this specific study.
A study on a neutropenic murine thigh infection model showed that teicoplanin exhibited concentration-dependent activity against MRSA.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Daptomycin. For Daptomycin, the broth medium must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculum Preparation: From a fresh 18-24 hour culture of MRSA on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
Drug Dilution: Perform serial two-fold dilutions of the antibiotics in the microtiter plate to achieve a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of MRSA in CAMHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL. For Daptomycin testing, supplement the broth with calcium.
-
Drug Exposure: Add this compound or Daptomycin at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto non-selective agar plates.
-
Incubation and Analysis: Incubate the plates at 37°C for 18-24 hours. Count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
-
Drug Exposure: Expose a standardized inoculum of MRSA (approximately 10⁶ CFU/mL) to a specific concentration of this compound or Daptomycin (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). Include a control culture not exposed to the antibiotic.
-
Drug Removal: Remove the antibiotic by dilution (e.g., 1:1000) or centrifugation and washing of the bacterial pellet.
-
Regrowth Monitoring: Monitor the growth of both the antibiotic-exposed and control cultures by viable counts at regular intervals.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.
Visualizing the Mechanisms and Workflows
Conclusion
Both this compound and Daptomycin are potent anti-MRSA agents, but they exhibit distinct profiles. Daptomycin generally demonstrates superior in vitro bactericidal activity and potentially a longer post-antibiotic effect. In vivo data suggests comparable efficacy at appropriate dosages, although more direct comparative studies in various infection models would be beneficial. The choice between these two agents in a clinical or research setting will depend on a multitude of factors, including the specific MRSA isolate's susceptibility profile, the site and severity of infection, and patient-specific factors. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat MRSA infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postantibiotic Effects of Daptomycin against 14 Staphylococcal and Pneumococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin compared with teicoplanin and vancomycin for therapy of experimental Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassay Validation for Measuring Teicoplanin A3-1 in Serum
For researchers, scientists, and drug development professionals, accurate quantification of antibiotic levels in serum is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comprehensive comparison of a traditional bioassay with modern analytical methods for measuring Teicoplanin A3-1, a key component of the teicoplanin antibiotic complex. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most appropriate assay for your research needs.
Method Comparison: Bioassay vs. Chromatographic Methods
The choice of analytical method for teicoplanin quantification depends on various factors, including the required specificity for individual components like A3-1, sensitivity, sample throughput, and available instrumentation. While microbiological bioassays are cost-effective and measure the overall antibacterial activity, they lack the specificity to distinguish between the different teicoplanin components. In contrast, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offer high specificity and sensitivity for the individual quantification of this compound and other subcomponents.[1][2][3]
Below is a summary of the performance characteristics of these methods based on published validation data.
Table 1: Performance Characteristics of Teicoplanin Serum Assays
| Parameter | Microbiological Bioassay | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.25 - 32 µg/mL[4] | 2.5 - 80 µg/mL[5] | 1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | 2.5 µg/mL | 0.2 - 1.0 µg/mL |
| Precision (CV%) | < 10% | 1.5 - 8.5% | < 15% |
| Accuracy/Recovery | Not specified | 76% | > 93% |
| Specificity for A3-1 | No | Yes | Yes |
| Sample Throughput | Low | Moderate | High |
Experimental Protocols
Validating a Microbiological Agar (B569324) Diffusion Bioassay for Total Teicoplanin
This protocol describes the validation of a cylinder-plate agar diffusion bioassay for determining the potency of teicoplanin in serum.
1. Materials and Reagents:
-
Test Organism: Bacillus subtilis ATCC 6633
-
Culture Medium: Antibiotic Medium No. 1 (Oxoid, UK) adjusted to pH 5.5-5.7 with 3% NaCl.
-
Teicoplanin Standard: USP reference standard of known potency.
-
Phosphate Buffer: 0.1 M, pH 6.0.
-
Serum: Pooled human serum, antibiotic-free.
-
Cylinders: Stainless steel, flat-bottomed.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of teicoplanin in water.
-
Create a series of working standards by diluting the stock solution in pooled human serum to achieve concentrations spanning the expected therapeutic range (e.g., 1, 5, 10, 20, 40 µg/mL).
3. Inoculum Preparation:
-
Culture B. subtilis on agar slants.
-
Prepare a spore suspension and standardize it to a suitable concentration that yields clear zones of inhibition.
4. Assay Plate Preparation:
-
Inoculate the molten agar medium with the standardized spore suspension.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify on a level surface.
-
Place 4-6 cylinders on the agar surface of each plate.
5. Assay Procedure:
-
Pipette the standard solutions and unknown serum samples into the cylinders.
-
Incubate the plates at 32-35°C for 16-18 hours.
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
6. Validation Parameters:
-
Linearity: Plot the logarithm of the teicoplanin concentration against the diameter of the zone of inhibition. A linear relationship should be observed.
-
Precision:
-
Intra-assay (Repeatability): Analyze multiple replicates of low, medium, and high concentration samples on the same day.
-
Inter-assay (Intermediate Precision): Analyze the same samples on different days with different analysts and equipment. The coefficient of variation (CV%) should be within acceptable limits (typically <15%).
-
-
Accuracy: Perform recovery studies by spiking known amounts of teicoplanin into serum samples and calculating the percentage recovery.
-
Specificity: To assay teicoplanin in the presence of other antibiotics, specific enzymes (e.g., β-lactamases) or resistant indicator organisms may be required.
-
Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using Graphviz (DOT language).
Teicoplanin's Mechanism of Action
Understanding the mechanism of action is crucial for interpreting bioassay results. Teicoplanin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This prevents the transglycosylation and transpeptidation steps, leading to cell lysis. Resistance can emerge through the alteration of this target, for instance, by replacing D-Ala with D-Lactate.
References
- 1. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Determination of teicoplanin concentration in serum using a bioassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of teicoplanin concentrations in serum by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Teicoplanin A3-1 Versus Other Key Glycopeptide Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural comparison of Teicoplanin A3-1 with other prominent glycopeptide antibiotics, including Vancomycin, Dalbavancin, Oritavancin, and Telavancin. This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of molecular structures and mechanisms of action.
Glycopeptide antibiotics represent a critical class of antimicrobial agents, particularly in the fight against resistant Gram-positive infections. Their complex structures, centered around a heptapeptide (B1575542) core, are pivotal to their mechanism of action, which involves the inhibition of bacterial cell wall synthesis. This guide dissects the nuanced structural variations among these vital therapeutic agents, offering a clear perspective on their designs and potential implications for efficacy and bacterial targeting.
At a Glance: A Quantitative Comparison of Glycopeptide Structures
The fundamental differences between these antibiotics can be distilled into key quantitative and structural characteristics. The following table summarizes these properties for easy comparison.
| Property | This compound | Vancomycin | Dalbavancin | Oritavancin | Telavancin |
| Molecular Formula | C72H68Cl2N8O28[1] | C66H75Cl2N9O24[2] | C88H100Cl2N10O28[3] | C86H97Cl3N10O26[4] | C80H106Cl2N11O27P[5] |
| Molecular Weight ( g/mol ) | 1564.2 | 1449.2 | 1816.7 | 1793.1 | 1755.65 |
| Core Heptapeptide | Group III Glycopeptide | Group I Glycopeptide | Teicoplanin-like | Vancomycin-like | Vancomycin-like |
| Glycosylation | D-mannose, N-acetyl-β-D-glucosamine | Glucose-vancosamine disaccharide | Modified N-acyl-glucosamine | Modified vancosamine (B1196374) | Vancosamine |
| Lipophilic Moiety | None (present in other Teicoplanin A2 components) | None | Long alkyl chain | Chlorobiphenylmethyl group | Decylaminoethyl side chain |
Delving into the Structural Nuances
The efficacy and spectrum of activity of glycopeptide antibiotics are intrinsically linked to their three-dimensional structures. Key areas of variation include the heptapeptide backbone, the nature and position of sugar moieties (glycosylation), and the presence of lipophilic side chains.
The Heptapeptide Core: The Foundation of Activity
All glycopeptide antibiotics share a core structure of seven amino acids. However, the specific amino acids and their cross-linkages differ, leading to distinct classifications. Vancomycin is a Group I glycopeptide, characterized by non-aromatic amino acids at positions 1 and 3. In contrast, Teicoplanin is a Group III glycopeptide, featuring aromatic amino acids at these positions with cross-linked side chains. These variations in the peptide backbone influence the overall conformation of the molecule and its binding affinity to the bacterial cell wall precursor, D-Ala-D-Ala.
Glycosylation Patterns: Modulating Solubility and Binding
The sugar molecules attached to the heptapeptide core play a significant role in the properties of these antibiotics. This compound is glycosylated with D-mannose and N-acetyl-β-D-glucosamine. Vancomycin, on the other hand, possesses a disaccharide of glucose and vancosamine. The semi-synthetic derivatives, Dalbavancin and Oritavancin, feature further modifications to these sugar moieties, which can enhance their antimicrobial activity and pharmacokinetic profiles. For instance, Dalbavancin is a derivative of a teicoplanin-like molecule, A40926, and features modifications to the N-acyl-glucosamine unit. Oritavancin, a derivative of a vancomycin-related compound, has a modified vancosamine sugar.
The Lipophilic Side Chain: A Key to Enhanced Potency
A major distinguishing feature of the second-generation glycopeptides (lipoglycopeptides) is the presence of a lipophilic side chain. While this compound itself lacks this feature, other components of the teicoplanin complex (the A2 series) possess fatty acid chains. Dalbavancin, Oritavancin, and Telavancin all incorporate distinct lipophilic moieties. Dalbavancin has a long alkyl chain, Oritavancin features a chlorobiphenylmethyl group, and Telavancin includes a decylaminoethyl side chain. These lipophilic tails are thought to anchor the antibiotic to the bacterial cell membrane, increasing its local concentration and enhancing its interaction with the cell wall precursors. This can lead to increased potency and, in some cases, a dual mechanism of action that includes membrane disruption.
Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis
The primary mechanism of action for all glycopeptide antibiotics is the inhibition of the late stages of peptidoglycan synthesis in Gram-positive bacteria. This process is crucial for maintaining the structural integrity of the bacterial cell wall. The antibiotics bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The lipoglycopeptides, with their added lipid tails, can also anchor to the bacterial membrane, which is believed to enhance their binding affinity and, in some cases, lead to membrane disruption as a secondary mechanism of action.
Experimental Protocols for Structural Elucidation
The determination of the complex structures of glycopeptide antibiotics relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure of molecules in solution. For glycopeptide antibiotics, a suite of 1D and 2D NMR experiments are employed to determine the amino acid sequence, glycosylation pattern, and overall conformation.
General Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of the glycopeptide antibiotic in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent depends on the solubility of the antibiotic and the desired information (e.g., observing exchangeable protons).
-
Transfer the solution to a high-precision NMR tube.
-
-
1D ¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum to get an initial overview of the proton chemical shifts. This helps in identifying the types of protons present (aromatic, aliphatic, anomeric, etc.).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for assigning protons within the same amino acid residue or sugar ring.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of individual amino acid and sugar residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the three-dimensional folding of the peptide backbone and the orientation of the sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different residues and identifying the glycosylation sites.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using specialized software to assign all proton and carbon resonances and to calculate inter-proton distances from NOESY data. This information is then used to build a 3D model of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the precise molecular weight of the antibiotic and to obtain information about its primary structure, including the amino acid sequence and the identity and location of sugar and lipid modifications.
General Protocol (LC-MS/MS):
-
Sample Preparation:
-
Prepare a dilute solution of the glycopeptide antibiotic in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water, acetonitrile, and a small amount of formic acid).
-
-
Liquid Chromatography (LC):
-
Inject the sample into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Separate the antibiotic from any impurities using a reversed-phase column (e.g., C18). A gradient elution with increasing concentrations of an organic solvent is typically used.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates charged molecular ions.
-
Acquire a full scan mass spectrum to determine the accurate mass of the antibiotic.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the parent ion of the antibiotic and subject it to fragmentation using collision-induced dissociation (CID) or other fragmentation techniques.
-
Analyze the resulting fragment ions to deduce the sequence of amino acids and the structure of the sugar and lipid moieties. The fragmentation pattern provides a "fingerprint" that can be used to identify the molecule and its modifications.
-
-
Data Analysis:
-
Use specialized software to analyze the mass spectra and tandem mass spectra to confirm the elemental composition, identify the amino acid sequence, and characterize the post-translational modifications.
-
Conclusion
The structural diversity among glycopeptide antibiotics, from the foundational scaffolds of Teicoplanin and Vancomycin to the engineered modifications of Dalbavancin, Oritavancin, and Telavancin, provides a fascinating landscape for antibiotic research and development. Understanding these structural nuances is paramount for elucidating their mechanisms of action, predicting their efficacy against resistant strains, and designing the next generation of life-saving therapeutics. The data and methodologies presented in this guide offer a comprehensive resource for professionals dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of Dalbavancin in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. academic.oup.com [academic.oup.com]
Teicoplanin A3-1: A Comparative Guide to In Vitro Activity and In Vivo Efficacy
Teicoplanin, a glycopeptide antibiotic, is a complex of several components, with Teicoplanin A3-1 forming the core glycopeptide structure. Its clinical use in treating serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), necessitates a thorough understanding of the correlation between its laboratory-measured activity (in vitro) and its performance in living organisms (in vivo). This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Correlation Between In Vitro Susceptibility and In Vivo Outcomes
Studies have demonstrated a significant correlation between the minimum inhibitory concentration (MIC) of teicoplanin and clinical outcomes in patients with MRSA infections. Higher teicoplanin MIC values are often associated with a greater likelihood of treatment failure.
Table 1: Correlation of Teicoplanin MIC with Clinical Outcomes in MRSA Infections
| MIC Breakpoint (mg/L) | Infection Type | Patient Population | Key Finding |
| ≥ 2.0 | Pneumonia | 80 adult patients | Associated with a higher treatment failure rate (36.7% vs. 12.9% for MIC < 2.0 mg/L)[1] |
| ≥ 1.5 | Bacteremia | 146 adult patients | High-dose teicoplanin was associated with favorable outcomes, but patients with isolates having MICs ≥1.5 mg/L in the standard-dose group had more unfavorable responses.[2][3] |
| < 2.0 | Thigh Infection | Neutropenic mice | MRSA isolates with lower MICs showed a decrease in mean bacterial count after therapy, while those with higher MICs did not.[4] |
In Vitro Activity of Teicoplanin
The in vitro activity of teicoplanin is primarily determined by its MIC against various Gram-positive pathogens. This compound is the core structure of the teicoplanin complex. While most studies evaluate the complex, the activity is attributed to this core structure's ability to inhibit bacterial cell wall synthesis.[1] The different components of the teicoplanin complex, which vary by their fatty acid side chains, are understood to have broadly similar in vitro activities.
Table 2: In Vitro Activity of Teicoplanin Against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 2.0 | 0.5 | 1.0 |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 8.0 | 1.0 | 2.0 |
| Staphylococcus epidermidis | 0.5 - 16.0 | 2.0 | 8.0 |
| Enterococcus faecalis | 0.06 - 0.25 | 0.125 | 0.25 |
| Enterococcus faecium | ≤0.06 - 1.0 | 0.125 | 0.5 |
In Vivo Efficacy of Teicoplanin
In vivo studies in animal models are crucial for evaluating the efficacy of teicoplanin in a physiological setting. These models allow for the assessment of the drug's ability to reduce bacterial load in infected tissues.
Table 3: In Vivo Efficacy of Teicoplanin in Animal Models of S. aureus Infection
| Animal Model | Infection Site | Treatment Regimen | Efficacy Endpoint | Outcome |
| Neutropenic Mouse | Thigh | 30 mg/kg/day, subcutaneous | Reduction in bacterial load (log₁₀ CFU/gram of tissue) | Significant reduction in bacterial count for isolates with lower MICs. |
| Rabbit | Tibia (Chronic Osteomyelitis) | 6 mg/kg every 12h for 3 doses, then every 24h, intravenous | Radiological and histological scores, bacterial load | Teicoplanin-loaded calcium sulfate (B86663) pellets showed better therapeutic effect than intravenous teicoplanin. |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method
-
Preparation of Teicoplanin Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).
-
Serial Dilutions : Perform serial two-fold dilutions of the teicoplanin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the standardized bacterial inoculum to the wells containing the serially diluted teicoplanin.
-
Incubation : Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results : The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
In Vivo Murine Thigh Infection Model
-
Induction of Neutropenia : Induce neutropenia in mice (e.g., female ICR mice) via intraperitoneal injections of cyclophosphamide.
-
Inoculum Preparation : Prepare an inoculum of S. aureus from a culture in the mid-logarithmic growth phase, washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1 x 10⁷ CFU/mL.
-
Infection : Anesthetize the neutropenic mice and inject 0.1 mL of the prepared S. aureus inoculum (approximately 1 x 10⁶ CFU) intramuscularly into the right thigh.
-
Treatment : At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously at the desired dosage.
-
Evaluation of Efficacy : At 24 hours post-infection, euthanize the mice, aseptically dissect the entire right thigh muscle, and homogenize the tissue. Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of thigh tissue. The efficacy is measured by the reduction in bacterial load compared to a vehicle control group.
Visualizing Mechanisms and Workflows
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Teicoplanin's primary mechanism of action is the inhibition of peptidoglycan synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking.
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow: In Vitro and In Vivo Correlation
The following workflow illustrates the process of correlating the in vitro activity of this compound with its in vivo efficacy.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Potential Host Cell Signaling Interaction
While the primary antibacterial mechanism of teicoplanin is well-established, some research suggests potential interactions with host cell signaling pathways, although this is not its main mode of antimicrobial action. One study indicated that teicoplanin might influence the MAP kinase signaling pathway by affecting the expression of c-myc and c-fos proto-oncogenes in a breast cancer cell line.
Caption: Potential interaction of teicoplanin with a host cell signaling pathway.
References
Teicoplanin A3-1: A Critical Assessment as an Internal Standard for Glycopeptide Quantification
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quantitative analysis of glycopeptide antibiotics, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results, particularly in complex biological matrices. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis. This guide provides an in-depth assessment of Teicoplanin A3-1, a major metabolite of teicoplanin, as a potential internal standard for the quantification of other clinically important glycopeptides, including vancomycin, dalbavancin, oritavancin, and telavancin (B1682011).
Performance Comparison: this compound vs. Alternative Internal Standards
While an ideal internal standard is a stable isotope-labeled version of the analyte, its availability and cost can be prohibitive. Consequently, structurally related compounds are often explored. This compound, possessing the core glycopeptide structure, presents itself as a plausible candidate. The following table summarizes a comparative assessment based on key analytical performance parameters.
| Internal Standard | Analyte(s) | Structural Similarity | Co-elution Potential | Ionization Suppression/Enhancement | Commercial Availability | Reference |
| This compound | Vancomycin, Dalbavancin, Oritavancin, Telavancin | High (core glycopeptide structure) | Potential for chromatographic separation from analytes due to polarity differences. | Similar to other glycopeptides, requires careful validation. | Available as a component of teicoplanin complex. | [1][2] |
| Vancomycin | Teicoplanin | High | Good separation from teicoplanin components is achievable.[3] | Similar to teicoplanin. | Readily available. | [3] |
| Ristocetin | Teicoplanin | Moderate (glycopeptide) | Successful implementation with distinct elution time from teicoplanin.[4] | Negligible ion suppression reported. | Available. | |
| Polymyxin B | Teicoplanin | Low (lipopeptide) | Different chemical class, may not adequately compensate for matrix effects. | Potential for differential matrix effects. | Available. | |
| Daptomycin | Teicoplanin | Low (lipopeptide) | Different chemical class, may not adequately compensate for matrix effects. | Potential for differential matrix effects. | Available. | |
| Dalbavancin-d6 | Dalbavancin | Identical (stable isotope labeled) | Co-elutes with the analyte, providing the best correction. | Identical to the analyte, minimizing differential matrix effects. | Available through specialty chemical suppliers. |
Key takeaway: this compound shows promise due to its structural similarity to other glycopeptides. However, its performance against each specific analyte needs rigorous validation, particularly concerning chromatographic separation and potential matrix effects. Stable isotope-labeled internal standards, when available, remain the gold standard.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate quantification of glycopeptides. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This method is commonly used for extracting glycopeptides from plasma or serum samples.
-
To 50 µL of plasma/serum sample, add 150 µL of an internal standard solution (e.g., this compound in a suitable solvent).
-
Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions that should be optimized for specific analytes and instrumentation.
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for reversed-phase chromatography of glycopeptides.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing an additive like 0.1% formic acid, is common.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification.
Hypothetical MRM Transitions for this compound and Other Glycopeptides:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 782.4 | 204.1 | |
| Vancomycin | 725.2 | 144.1 | |
| Dalbavancin | 909.5 | 144.1 | |
| Oritavancin | 887.2 | 144.1 | |
| Telavancin | 880.8 | 144.1 |
Note: The MRM transitions for vancomycin, dalbavancin, oritavancin, and telavancin are representative and may vary depending on the specific instrument and conditions.
Mandatory Visualizations
Glycopeptide Mechanism of Action
Glycopeptide antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of glycopeptide antibiotics.
Experimental Workflow for Method Validation
A rigorous validation of the analytical method is essential to ensure its reliability. The following workflow outlines the key steps for validating a method using this compound as an internal standard.
Caption: Workflow for analytical method validation.
Conclusion
This compound holds potential as a cost-effective internal standard for the quantification of other glycopeptide antibiotics due to its structural similarity. However, this guide highlights the critical need for comprehensive validation to assess its performance for each specific analyte. Factors such as chromatographic resolution, ionization efficiency, and matrix effects must be thoroughly investigated to ensure the accuracy and reliability of the analytical data. While stable isotope-labeled internal standards are the preferred choice, a well-validated method using this compound can be a viable alternative for researchers in drug development and clinical monitoring.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
